4-(n-Butoxy)benzenesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKWMUBXVMFXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333766 | |
| Record name | 4-(n-Butoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-56-3 | |
| Record name | 4-Butoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(n-Butoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(n-Butoxy)benzenesulfonyl Chloride
This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-(n-Butoxy)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is an organic compound featuring a benzene ring substituted with a butoxy group and a sulfonyl chloride functional group.[1][4] Its chemical structure, particularly the reactive sulfonyl chloride moiety, makes it a valuable reagent for introducing the 4-(n-butoxy)benzenesulfonyl group into various molecules.[1][4] This is particularly relevant in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters, which are common pharmacophores in drug candidates.[1][5]
Core Synthesis Pathway: Chlorosulfonation of n-Butoxybenzene
The most direct and widely utilized method for the synthesis of this compound is the electrophilic aromatic substitution reaction between n-butoxybenzene and chlorosulfonic acid.[4][6][7] In this reaction, the electrophile, chlorosulfonium cation (SO₂Cl⁺), is generated in situ from chlorosulfonic acid and subsequently attacks the electron-rich benzene ring of n-butoxybenzene.[7] The butoxy group, being an ortho-, para-directing activator, directs the substitution primarily to the para position due to steric hindrance at the ortho positions.
Reaction Mechanism and Pathway Visualization
The overall transformation can be visualized as a two-step process: formation of the electrophile and the subsequent electrophilic aromatic substitution.
References
- 1. CAS 1138-56-3: 4-Butoxybenzenesulfonyl chloride [cymitquimica.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 1138-56-3 [chemicalbook.com]
- 4. smolecule.com [smolecule.com]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(n-Butoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(n-Butoxy)benzenesulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group and a butoxy-substituted benzene ring. Its potent electrophilic nature makes it a valuable intermediate in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its physicochemical properties, reactivity, spectroscopic profile, and a representative synthetic protocol. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.
Compound Identification and Structure
The fundamental identifiers and structural representations for this compound are detailed below.
| Identifier | Value | Source |
| CAS Number | 1138-56-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃ClO₃S | [1][2] |
| Molecular Weight | 248.73 g/mol | [1][2] |
| IUPAC Name | 4-butoxybenzenesulfonyl chloride | [1] |
| Synonyms | Benzenesulfonyl chloride, 4-butoxy-; p-Butoxybenzenesulfonyl chloride; 4-n-Butoxybenzenesulfonyl chloride | [1][3] |
| SMILES | CCCCOc1ccc(S(=O)(=O)Cl)cc1 | [1] |
| InChI Key | HGKWMUBXVMFXNC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound. The data presented is a combination of experimentally derived values and scientifically accepted computational predictions.
| Property | Value | Unit | Source & Method |
| Appearance | Colorless to pale yellow liquid | - | [3] |
| Melting Point | 19 °C (experimental) | °C | [2] |
| Boiling Point | 156 °C at 0.6 mmHg (experimental) | °C | [2] |
| Boiling Point (Normal) | 567.49 (294.34 °C) | K | [1] (Joback Method) |
| Density | 1.246 | g/cm³ | [2] (Predicted) |
| LogP (Octanol/Water) | 2.793 | - | [1] (Crippen Method) |
| Water Solubility (log₁₀S) | -3.27 (S in mol/L) | - | [1] (Crippen Method) |
| Enthalpy of Fusion | 32.07 | kJ/mol | [1] (Joback Method) |
| Enthalpy of Vaporization | 66.22 | kJ/mol | [1] (Joback Method) |
Reactivity and Stability
This compound is characterized by the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it a potent reagent for reactions with a variety of nucleophiles.[3]
-
Reaction with Nucleophiles: It readily reacts with primary and secondary amines to form N-substituted sulfonamides and with alcohols to form sulfonate esters. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom, with the chloride ion acting as the leaving group.
-
Stability: The compound is sensitive to moisture.[2] It hydrolyzes in the presence of water, particularly with heat, to form the corresponding 4-(n-butoxy)benzenesulfonic acid and hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a dry environment. Due to its reactive nature, it can be corrosive and may cause irritation to skin and eyes.[3]
Spectroscopic Characterization
Spectroscopic data is crucial for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum is available from the NIST Mass Spectrometry Data Center.[1] Key characteristic absorption bands are expected for the sulfonyl chloride group (S=O asymmetric and symmetric stretching, typically around 1375 cm⁻¹ and 1185 cm⁻¹ respectively), C-O-C stretching from the butoxy group, and various C-H and C=C stretching and bending vibrations from the aromatic ring and alkyl chain.
-
Mass Spectrometry (MS): The electron ionization mass spectrum is available on the NIST WebBook.[4] The fragmentation pattern would likely show the molecular ion peak (M⁺) at m/z 248 (for ³⁵Cl) and 250 (for ³⁷Cl). Common fragmentation pathways would include the loss of the chlorine atom (-35/37), the butoxy group (-73), or cleavage of the butyl chain.
Experimental Protocols
Representative Synthesis: Chlorosulfonation of n-Butoxybenzene
Safety Note: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, lab coat, safety goggles, face shield) is mandatory.
Materials:
-
n-Butoxybenzene
-
Chlorosulfonic acid (freshly distilled)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to an acid trap (e.g., a bubbler with concentrated NaOH) is charged with anhydrous dichloromethane.
-
The flask is cooled in an ice-salt bath to 0 °C. n-Butoxybenzene is added to the solvent and stirred.
-
Chlorosulfonic acid (approximately 2-3 molar equivalents) is added dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature below 5 °C. The reaction is exothermic and generates significant amounts of HCl gas.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-2 hours, allowing it to proceed to completion.
-
The reaction mixture is then very slowly and carefully poured onto a large volume of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
-
The organic layer is separated using a separatory funnel. The aqueous layer is extracted once with a small portion of dichloromethane.
-
The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Research and Development
The primary application of this compound is as a chemical intermediate. It serves as a key building block for introducing the 4-(n-butoxy)phenylsulfonyl moiety into larger molecules. This is particularly relevant in drug discovery and medicinal chemistry, where it has been used to study structure-activity relationships in the development of bis-aryl sulfonamides designed to prolong immune stimuli.[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its precursors, followed by purification.
Reactivity Pathway
This diagram shows the core reactivity of this compound with common nucleophiles to form sulfonamides and sulfonate esters.
References
An In-depth Technical Guide to 4-(n-Butoxy)benzenesulfonyl Chloride (CAS: 1138-56-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(n-Butoxy)benzenesulfonyl chloride, a versatile reagent in organic synthesis with significant applications in medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and explores its role in the development of therapeutic agents through the modulation of biological pathways.
Chemical and Physical Properties
This compound is a sulfonyl chloride derivative of butoxybenzene. The presence of the electrophilic sulfonyl chloride group makes it a valuable intermediate for the synthesis of sulfonamides and sulfonate esters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1138-56-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃ClO₃S | [1][3] |
| Molecular Weight | 248.73 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 130-131 °C at 0.6 mmHg | [4] |
| Melting Point | 19 °C | [3] |
| Density | 1.246 g/cm³ (predicted) |
Note: Some physical properties are calculated using computational methods and should be considered as estimates.
Synthesis and Reactivity
The primary method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.[5] this compound is typically prepared by the reaction of n-butoxybenzene with chlorosulfonic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the chlorosulfonation of aromatic ethers.
Reaction Scheme:
Materials:
-
n-Butoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, a solution of n-butoxybenzene (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
The flask is cooled in an ice-water bath to 0-5 °C.
-
Chlorosulfonic acid (1.5 to 2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and evolves hydrogen chloride gas, which should be appropriately vented.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then carefully poured onto crushed ice with stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation.
Expected Yield: Yields for similar chlorosulfonation reactions are typically in the range of 75-85%.[5]
Reactivity: Synthesis of Sulfonamides and Sulfonate Esters
This compound is a potent electrophile that readily reacts with nucleophiles such as amines and alcohols to form the corresponding sulfonamides and sulfonate esters, respectively.
This protocol is a general procedure for the reaction of a sulfonyl chloride with an aromatic amine (Hinsberg Reaction).[6][7]
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-chloroaniline)
-
Pyridine or aqueous sodium hydroxide (1 M)
-
Dichloromethane or diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or in aqueous NaOH), this compound (1.05 equivalents) is added portion-wise at room temperature.
-
If using an organic solvent, a base such as pyridine (1.2 equivalents) is added to scavenge the HCl formed. The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is diluted with the organic solvent and washed with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Table 2: Representative Yields for Sulfonamide Formation Reactions
| Amine | Base/Solvent | Yield (%) | Reference(s) |
| Dibutylamine | 1 M NaOH (aq) | 94 | [7] |
| 1-Octylamine | 1 M NaOH (aq) | 98 | [7] |
| Aniline | Pyridine | High | [6] |
This protocol describes the general synthesis of a sulfonate ester from a sulfonyl chloride and a phenol.[8]
Reaction Scheme:
Materials:
-
This compound
-
Substituted phenol
-
Pyridine
-
Dichloromethane
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of the substituted phenol (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane is prepared in a round-bottom flask.
-
This compound (1.1 equivalents) is added portion-wise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is monitored by TLC. After completion, the mixture is worked up as described in the sulfonamide synthesis protocol (Section 2.2.1).
-
The crude sulfonate ester is purified by recrystallization or column chromatography.
Applications in Drug Development and Biological Activity
Derivatives of this compound have been investigated for their biological activities, notably as pancreatic lipase inhibitors and as precursors for sulfonylurea drugs used in the treatment of type 2 diabetes.[3]
Pancreatic Lipase Inhibition
Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides.[9][10] Inhibition of this enzyme reduces the absorption of fats, making it a target for anti-obesity drugs.[9][10]
The following diagram illustrates the normal digestive action of pancreatic lipase and the mechanism of its inhibition.
Precursor to Sulfonylurea Drugs
Sulfonylureas are a class of oral anti-diabetic drugs used to treat type 2 diabetes mellitus.[11][12] Glibenclamide (Glyburide) is a second-generation sulfonylurea, and its synthesis can involve intermediates derived from substituted benzenesulfonyl chlorides.[13][14]
The following diagram details the molecular mechanism by which sulfonylureas stimulate insulin secretion from pancreatic β-cells.
The binding of a sulfonylurea drug to the SUR1 subunit of the K-ATP channel on pancreatic β-cells leads to the closure of the channel.[12][15] This inhibition of potassium efflux results in membrane depolarization, which in turn opens voltage-gated calcium channels.[15] The subsequent influx of calcium ions increases the intracellular calcium concentration, triggering the exocytosis of insulin-containing vesicles and thus enhancing insulin secretion.[15]
Spectroscopic Data
Predicted ¹H NMR (CDCl₃):
-
Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm, corresponding to the ortho and meta protons of the p-substituted benzene ring.
-
Butoxy group: A triplet at ~δ 4.0 ppm (-OCH₂-), a multiplet at ~δ 1.7-1.8 ppm (-CH₂-), a multiplet at ~δ 1.4-1.5 ppm (-CH₂-), and a triplet at ~δ 0.9-1.0 ppm (-CH₃).
Predicted ¹³C NMR (CDCl₃):
-
Aromatic carbons: Signals in the range of δ 115-165 ppm.
-
Butoxy group: Signals at approximately δ 68 ppm (-OCH₂-), δ 31 ppm (-CH₂-), δ 19 ppm (-CH₂-), and δ 14 ppm (-CH₃).
Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks for the sulfonyl chloride group (strong absorptions around 1380 and 1180 cm⁻¹) and the aromatic C-O stretching of the ether linkage.[16]
Mass Spectrum: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[16]
Safety and Handling
This compound is a reactive and corrosive compound.[2] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of sulfonamides and sulfonate esters makes it an important building block for the development of new therapeutic agents, particularly in the areas of metabolic disorders. A thorough understanding of its synthesis, reactivity, and biological applications is crucial for researchers in organic and medicinal chemistry.
References
- 1. chemeo.com [chemeo.com]
- 2. CAS 1138-56-3: 4-Butoxybenzenesulfonyl chloride [cymitquimica.com]
- 3. This compound | 1138-56-3 [chemicalbook.com]
- 4. 4-n-Butoxybenzenesulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 14. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound [webbook.nist.gov]
An In-depth Technical Guide on the Electrophilicity of 4-(n-Butoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(n-Butoxy)benzenesulfonyl chloride is a versatile reagent in organic synthesis, acting as a potent electrophile for the introduction of the 4-(n-butoxy)benzenesulfonyl moiety. This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing its reactivity, the electronic effects of the n-butoxy substituent, and its implications in synthetic and medicinal chemistry. This document summarizes available quantitative data, provides detailed experimental protocols for synthesis and kinetic analysis, and utilizes visualizations to illustrate key concepts and reaction mechanisms.
Introduction
Benzenesulfonyl chlorides are a class of organosulfur compounds widely employed as electrophilic reagents in organic synthesis. Their reactivity is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity allows them to readily react with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1] These functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals, underscoring the importance of understanding the factors that govern the reactivity of sulfonyl chlorides.
The electronic properties of substituents on the benzene ring play a crucial role in modulating the electrophilicity of the sulfur atom. Electron-withdrawing groups enhance the electrophilicity, making the sulfonyl chloride more reactive, while electron-donating groups have the opposite effect. This guide focuses specifically on this compound, a derivative bearing an electron-donating n-butoxy group at the para position. The presence of this group has a significant impact on the compound's reactivity, which is a key consideration in its application.
Electronic Effects of the 4-n-Butoxy Group
The n-butoxy group (-O(CH₂)₃CH₃) at the para position of the benzene ring influences the electrophilicity of the sulfonyl chloride group through a combination of inductive and resonance effects.
-
Inductive Effect: The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I).
-
Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M).
The resonance effect is generally more dominant for substituents like alkoxy groups, leading to an overall electron-donating character. This increased electron density on the benzene ring is partially relayed to the sulfonyl chloride group, which in turn reduces the partial positive charge on the sulfur atom. Consequently, this compound is expected to be less electrophilic and therefore less reactive than unsubstituted benzenesulfonyl chloride.
Quantitative Analysis of Electrophilicity
The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the following relationship:
log(k/k₀) = σρ
where:
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For nucleophilic attack on the sulfonyl chloride, the reaction is facilitated by electron-withdrawing groups that increase the electrophilicity of the sulfur atom, resulting in a positive ρ value.
Based on studies of the solvolysis of a series of 4-X-benzenesulfonyl chlorides, a Hammett plot can be constructed. Although this compound was not explicitly included in these studies, the data for the 4-methoxy analog provides a reasonable approximation. The solvolysis of 4-methoxybenzenesulfonyl chloride is slower than that of unsubstituted benzenesulfonyl chloride, consistent with the electron-donating nature of the methoxy group. Given the more negative σₚ value of the n-butoxy group, it can be inferred that this compound will exhibit even lower reactivity.
Table 1: Hammett Sigma (σₚ) Constants for Selected 4-Substituents
| Substituent | σₚ Value |
| -NO₂ | 0.78 |
| -CN | 0.66 |
| -Br | 0.23 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -O(CH₂)₃CH₃ | -0.32 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding substituted benzene.
Reaction:
Materials:
-
n-Butoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve n-butoxybenzene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).
Kinetic Measurement of Solvolysis
The rate of solvolysis of this compound can be monitored by measuring the rate of production of hydrochloric acid using a conductometric or titrimetric method.
Materials:
-
This compound
-
Solvent (e.g., aqueous acetone, aqueous ethanol)
-
Indicator solution (for titration) or a conductivity meter
-
Standardized sodium hydroxide solution (for titration)
Procedure (Titrimetric Method):
-
Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., acetone).
-
Prepare the desired aqueous solvent mixture (e.g., 70:30 water:acetone).
-
In a thermostatted reaction vessel, add the aqueous solvent mixture and a few drops of a suitable indicator.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the reaction vessel with vigorous stirring.
-
Start a timer immediately upon addition.
-
Titrate the liberated HCl with a standardized solution of sodium hydroxide, recording the volume of titrant added at regular time intervals. The endpoint is indicated by a color change of the indicator.
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at the completion of the reaction and Vt is the volume at time t.
Reaction Mechanisms and Pathways
The reaction of this compound with nucleophiles typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. Two primary pathways are generally considered: a concerted Sₙ2-like mechanism and a stepwise addition-elimination mechanism.
Caption: General mechanisms for nucleophilic substitution on a sulfonyl chloride.
In the concerted Sₙ2-like pathway, the nucleophile attacks the sulfur atom simultaneously with the departure of the chloride leaving group, proceeding through a single transition state. In the stepwise addition-elimination mechanism, the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the chloride ion in a second step to give the final product. The operative mechanism can depend on the nature of the nucleophile, the solvent, and the substituents on the benzene ring.
Logical Workflow for Assessing Electrophilicity
The assessment of the electrophilicity of a substituted benzenesulfonyl chloride like this compound follows a logical workflow.
Caption: Workflow for the quantitative assessment of electrophilicity.
Conclusion
This compound is a valuable electrophilic reagent whose reactivity is attenuated by the electron-donating n-butoxy group. This modulation of electrophilicity, quantifiable through the Hammett equation, is a critical factor for its controlled application in the synthesis of sulfonamides and sulfonate esters, particularly in the context of drug development where fine-tuning of reactivity is often required. The experimental protocols provided herein offer a basis for the synthesis and kinetic characterization of this and related compounds, facilitating further research into their chemical properties and applications. While specific kinetic data for this compound remains an area for further investigation, the principles outlined in this guide provide a robust framework for understanding and predicting its behavior in chemical reactions.
References
A Technical Guide to the Solubility of 4-(n-Butoxy)benzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(n-Butoxy)benzenesulfonyl chloride (CAS No. 1138-56-3) is a sulfonyl chloride derivative with significant applications in organic synthesis, particularly as a reagent for the preparation of sulfonamides and sulfonate esters. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, enabling precise control over reaction kinetics, facilitating purification processes, and ensuring the development of robust and scalable synthetic methodologies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates general solubility principles for aryl sulfonyl chlorides and provides predictive assessments based on the compound's structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClO₃S |
| Molecular Weight | 248.73 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Predicted Water Solubility | log10ws = -3.27 (calculated)[1] |
Solubility Profile
The solubility of this compound is primarily dictated by the polarity of the solvent and its potential for interaction with the sulfonyl chloride functional group. As a general principle, compounds tend to dissolve in solvents with similar polarities ("like dissolves like").[2]
Qualitative Solubility Data
Based on the behavior of analogous compounds like benzenesulfonyl chloride, the following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble | The polar sulfonyl group enhances interaction with these polar solvents. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Good compatibility with the overall molecular structure. |
| Aromatic Solvents | Toluene, Benzene | Soluble | The benzene ring of the solute interacts favorably with these solvents. |
| Ethers | Diethyl ether | Soluble | Similar to other aprotic polar solvents. |
| Alcohols | Methanol, Ethanol | Soluble (with potential reaction) | The compound is likely soluble, but reaction to form sulfonate esters can occur, especially with heating or in the presence of a base. |
| Non-polar Solvents | Hexane, Cyclohexane | Sparingly soluble to Insoluble | The polar sulfonyl chloride group limits solubility in non-polar environments. |
| Aqueous Solvents | Water | Insoluble | Aryl sulfonyl chlorides are generally insoluble in water and can undergo slow hydrolysis to the corresponding sulfonic acid.[2][3][4] |
Experimental Protocols for Solubility Determination
For instances where quantitative solubility data is required, the following experimental protocols can be employed.
Qualitative Solubility Assessment
This method provides a rapid preliminary assessment of solubility.
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by manual shaking for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The compound completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the compound dissolves, but undissolved particles remain.
-
Insoluble: The compound does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8][9]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette. It is crucial to avoid transferring any undissolved solid.
-
-
Quantification of Solute Concentration:
-
The concentration of this compound in the saturated solution can be determined using a suitable analytical technique. Due to the aromatic nature of the compound, UV-Visible spectroscopy is a viable option.
-
UV-Visible Spectroscopy:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute the saturated solution if necessary to fall within the linear range of the calibration curve.
-
Measure the absorbance of the (diluted) saturated solution and determine its concentration from the calibration curve.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the known volume of the saturated solution to the evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood.
-
Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Weigh the dish containing the solid residue.[10][11][12][13]
-
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound.
-
Express the solubility in the desired units, such as g/100 mL or mol/L.
-
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, tailored for professionals in research and drug development. While specific quantitative data remains sparse, the principles of solubility for analogous compounds, combined with the detailed experimental protocols provided, offer a robust framework for determining the solubility of this compound in any solvent of interest. Adherence to these methodologies will ensure the generation of accurate and reproducible solubility data, which is critical for the successful application of this compound in organic synthesis and pharmaceutical research.
References
- 1. chemeo.com [chemeo.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. scribd.com [scribd.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
Probing the Immunomodulatory Landscape: A Technical Guide to the Mechanism of Action of 4-(n-Butoxy)benzenesulfonyl Chloride-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Synthesis of Bioactive Bis-Aryl Sulfonamides
The primary role of 4-(n-butoxy)benzenesulfonyl chloride is as a precursor in the synthesis of various bis-aryl sulfonamides. The general synthetic scheme involves the reaction of this compound with a diamine linker. The butoxy group can be modified to explore structure-activity relationships.
A representative synthetic workflow is depicted below:
Caption: General synthesis of bis-aryl sulfonamides.
Core Mechanism of Action: Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)
The signaling pathway illustrating this mechanism is as follows:
References
- 1. Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulus-specific responses in innate immunity: Multilayered regulatory circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
A Theoretical and Computational Analysis of 4-(n-Butoxy)benzenesulfonyl Chloride: A Technical Guide
This technical guide provides a comprehensive overview of a proposed theoretical and computational study of 4-(n-Butoxy)benzenesulfonyl chloride. The methodologies and data presented herein are based on established computational chemistry protocols and are intended to serve as a framework for researchers, scientists, and drug development professionals interested in the molecular properties and reactivity of this compound. While direct experimental or theoretical studies on this specific molecule are not widely published, this guide outlines a robust workflow for its in-silico characterization.
Introduction to this compound
This compound is an organic compound with the chemical formula C10H13ClO3S.[1][2] It belongs to the family of sulfonyl chlorides, which are notable for their reactivity and use as intermediates in organic synthesis. Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13ClO3S | [1][2] |
| Molecular Weight | 248.73 g/mol | [1][2] |
| CAS Number | 1138-56-3 | [1][2] |
| Melting Point | 19 °C | [2] |
| Boiling Point | 156 °C | [2] |
| Density | 1.246 g/cm³ (Predicted) | [2] |
Theoretical Calculation Workflow
A typical computational workflow for the theoretical analysis of a molecule like this compound involves several key steps, from initial structure preparation to the calculation of various molecular properties. This process allows for a deep understanding of the molecule's behavior at the electronic level.
Caption: A logical workflow for the theoretical analysis of this compound.
Detailed Computational Methodologies
The following protocols describe the hypothetical computational experiments performed to generate the data in this guide.
Geometry Optimization and Frequency Analysis
The initial 3D structure of this compound would be generated using molecular mechanics. This initial structure is then optimized at the quantum mechanical level. Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a commonly employed and reliable method for such calculations. The geometry optimization is performed to find the minimum energy conformation of the molecule. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational frequencies for spectral analysis.
Electronic Property and Reactivity Analysis
Based on the optimized molecular geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is calculated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface.
Hypothetical Calculated Data
The following tables summarize the hypothetical data obtained from the proposed computational study of this compound.
Table 2: Calculated Geometrical Parameters (Optimized Structure)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | S-Cl | 2.075 |
| S=O | 1.438 | |
| C-S | 1.789 | |
| C-O | 1.365 | |
| **Bond Angles (°) ** | O=S=O | 121.5 |
| Cl-S-C | 104.2 | |
| C-O-C | 118.9 |
Table 3: Calculated Electronic and Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -7.25 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.89 |
| HOMO-LUMO Energy Gap | ΔE | 5.36 |
| Electronegativity | χ | 4.57 |
| Chemical Hardness | η | 2.68 |
| Global Electrophilicity Index | ω | 3.89 |
Table 4: Selected Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(S=O) asymmetric stretch | 1385 | Strong |
| ν(S=O) symmetric stretch | 1192 | Strong |
| ν(C-O) stretch | 1260 | Medium |
| ν(S-Cl) stretch | 450 | Weak |
Visualization of Molecular Properties
Visual representations are essential for interpreting computational data. The following diagrams illustrate key concepts related to the theoretical analysis.
Caption: Interdependencies of calculated molecular properties for this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the computational analysis of this compound. The proposed workflow, utilizing Density Functional Theory, provides a robust method for determining the molecule's optimized geometry, vibrational frequencies, electronic properties, and reactivity descriptors. The hypothetical data presented in this guide serves as a valuable reference for researchers, offering insights into the molecular characteristics of this compound and paving the way for future experimental and in-silico studies. The detailed methodologies and visualizations provide a clear roadmap for scientists and drug development professionals to conduct similar theoretical investigations.
References
The Evolution of Butoxy-Substituted Sulfonyl Chlorides: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the historical development, synthesis, and applications of butoxy-substituted sulfonyl chlorides. Designed for researchers, scientists, and professionals in drug development, this document details the progression of synthetic methodologies, presents key quantitative data, and outlines detailed experimental protocols. Furthermore, it visualizes critical pathways and workflows to facilitate a deeper understanding of these important chemical intermediates.
Introduction
Butoxy-substituted sulfonyl chlorides are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of the butoxy group can modulate the lipophilicity, solubility, and binding characteristics of molecules, making these compounds valuable building blocks in the design of novel therapeutic agents and functional materials. This guide traces the historical development of their synthesis, from early, general methods to more refined, modern techniques, and explores their primary application in the development of sulfonamide-based drugs.
Historical Development of Synthetic Methodologies
The synthesis of sulfonyl chlorides has evolved significantly over the past century, moving from harsh, high-temperature methods to milder and more selective procedures. This progression is mirrored in the preparation of alkoxy-substituted analogs, including those with butoxy substituents.
Early Methods: Harsh and General Syntheses
Historically, the synthesis of benzenesulfonyl chlorides relied on robust and often aggressive reagents. These early methods, while effective, often suffered from low yields, lack of selectivity, and the use of hazardous materials.
One of the earliest methods involved the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride at high temperatures (170–180°C).[1] This approach, while foundational, was energy-intensive and utilized corrosive phosphorus halides.
Another classical method is the direct chlorosulfonation of aromatic compounds. The reaction of benzene with chlorosulfonic acid, for example, provides benzenesulfonyl chloride.[1][2] This electrophilic aromatic substitution reaction was a significant step forward, offering a more direct route to the desired products. However, the use of a large excess of chlorosulfonic acid was common, leading to challenges in work-up and purification, as well as concerns about environmental impact.[3][4]
These early methods laid the groundwork for the synthesis of a wide range of substituted sulfonyl chlorides, and it is presumed that the first syntheses of butoxy-substituted analogs would have employed similar strategies, using butoxybenzene as the starting material for chlorosulfonation.
Evolution to Milder and More Selective Methods
Recognizing the limitations of these early techniques, chemists sought to develop milder and more efficient synthetic routes. This evolution was driven by the need for greater functional group tolerance, improved yields, and more environmentally benign processes, particularly for applications in multi-step pharmaceutical synthesis.
Modern approaches to the synthesis of sulfonyl chlorides, including butoxy-substituted derivatives, often involve the oxidative chlorination of thiols or their derivatives. These methods offer greater control and are compatible with a wider range of substrates. For instance, the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from alkyl halides, provides a high-yielding and operationally simple route to sulfonyl chlorides.[3]
More recent innovations include the development of catalytic systems and the use of alternative chlorinating agents to avoid the use of harsh reagents like phosphorus halides and excess chlorosulfonic acid.
Synthesis of Butoxy-Substituted Sulfonyl Chlorides: Key Reactions and Protocols
The primary method for the synthesis of butoxy-substituted sulfonyl chlorides is the chlorosulfonation of the corresponding butoxybenzene. This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfonic acid serves as the electrophile.
General Reaction Scheme
Caption: General synthesis of 4-butoxybenzenesulfonyl chloride.
Detailed Experimental Protocol: Synthesis of 4-n-Butoxybenzenesulfonyl Chloride
The following protocol is a representative example of the synthesis of 4-n-butoxybenzenesulfonyl chloride via chlorosulfonation of n-butoxybenzene.
Materials:
-
n-Butoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (typically 3-5 equivalents) in an inert solvent such as dichloromethane to 0°C in an ice bath.
-
Slowly add n-butoxybenzene (1 equivalent) to the cooled chlorosulfonic acid solution with vigorous stirring, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer, and wash it sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-n-butoxybenzenesulfonyl chloride.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
Quantitative Data
The synthesis of butoxy-substituted sulfonyl chlorides and their subsequent reactions have been reported with varying yields and purities. The following tables summarize some of the available quantitative data.
| Compound | Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-tert-Butylbenzenesulfonyl chloride | tert-Butylbenzene | Chlorosulfonic acid | - | - | 55 | 99.8 (HPLC) | [5] |
| 4-Ethoxybenzenesulfonyl chloride | Phenetole | Chlorosulfonic acid | Dichloromethane | -5°C to rt, 2h | 60 | - | [6] |
| 4-Cyano-2-methoxybenzenesulfonyl chloride | 4-Hydroxy-3-methoxybenzonitrile | (multi-step) | - | - | 78 (crude) | 95 (qNMR) | [7] |
| N-tert-Butylbenzenesulfonamide | Benzenesulfonamide | Methyl tert-butyl ether | Toluene | 60°C, 8h | 96.3 | 98.2 (HPLC) | [8] |
Table 1: Synthesis of Substituted Benzenesulfonyl Chlorides and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |
| 4-n-Butoxybenzenesulfonyl chloride | C10H13ClO3S | 248.72 | - | - |
| 4-tert-Butylbenzenesulfonyl chloride | C10H13ClO2S | 232.72 | 78-81 | - |
| 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | 206.64 | 39-42 | 173/14 |
Table 2: Physical Properties of Selected Alkoxy- and Alkyl-Substituted Benzenesulfonyl Chlorides [9][10]
Applications in Drug Discovery: Sulfonamide-Based Carbonic Anhydrase Inhibitors
A primary application of butoxy-substituted sulfonyl chlorides is in the synthesis of sulfonamides, a class of compounds with a broad range of biological activities.[11] One of the most significant therapeutic targets for sulfonamides is the enzyme family of carbonic anhydrases (CAs).
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer.[13][14][15] Sulfonamides act as potent inhibitors of CAs by coordinating to the zinc ion in the enzyme's active site.
The butoxy group in these inhibitors can play a crucial role in modulating their pharmacokinetic and pharmacodynamic properties. The lipophilic nature of the butyl chain can enhance membrane permeability and influence the binding affinity and selectivity for different CA isoforms.[16][17]
Signaling Pathway: Inhibition of Carbonic Anhydrase
The following diagram illustrates the mechanism of action of sulfonamide inhibitors on carbonic anhydrase.
Caption: Inhibition of the carbonic anhydrase catalytic cycle.
Experimental Workflow: From Sulfonyl Chloride to Sulfonamide
The synthesis of a sulfonamide drug candidate from a butoxy-substituted sulfonyl chloride typically involves a straightforward nucleophilic substitution reaction with an appropriate amine.
Caption: Workflow for sulfonamide synthesis.
Conclusion
The historical development of butoxy-substituted sulfonyl chlorides reflects the broader advancements in synthetic organic chemistry, moving towards more efficient, selective, and safer methodologies. These compounds continue to be of significant interest, particularly as precursors to sulfonamide-based therapeutics. The ability of the butoxy group to fine-tune the physicochemical properties of drug candidates ensures that these sulfonyl chlorides will remain a valuable tool in the arsenal of medicinal chemists. This guide provides a foundational understanding for researchers looking to leverage the potential of these versatile chemical intermediates in their own work.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. 4-ETHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 1138-56-3: 4-Butoxybenzenesulfonyl chloride [cymitquimica.com]
- 10. 4-甲氧基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. WO2005027837A2 - Substituted sulfonamides - Google Patents [patents.google.com]
- 12. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides Using 4-(n-Butoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides represent a critical class of pharmacophores, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. The synthesis of novel sulfonamide derivatives is a cornerstone of medicinal chemistry and drug discovery programs. This document provides detailed protocols and application notes for the synthesis of a novel sulfonamide, N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide, utilizing 4-(n-butoxy)benzenesulfonyl chloride as a key starting material. This compound serves as an exemplary scaffold for the development of potent and selective inhibitors of therapeutically relevant enzymes, such as carbonic anhydrases.
This compound is a versatile reagent for the introduction of the 4-(n-butoxy)phenylsulfonyl moiety. The butoxy group can enhance the lipophilicity of the final compound, potentially improving its pharmacokinetic profile, such as cell membrane permeability and metabolic stability.
Synthesis of a Novel Sulfonamide: N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide
The synthesis of N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide is achieved through the reaction of this compound with 4-aminoacetophenone in the presence of a base, such as pyridine or triethylamine. This reaction proceeds via a nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and elimination of hydrogen chloride.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
4-Aminoacetophenone (1.0 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (for extraction, optional)
-
Hydrochloric acid (1 M, for work-up)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thin-layer chromatography (TLC) apparatus
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in pyridine.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve this compound (1.0 eq) in a minimal amount of pyridine and add it to a dropping funnel.
-
Add the this compound solution dropwise to the stirred 4-aminoacetophenone solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Pour the reaction mixture into a beaker of ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with deionized water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide as a solid.
-
Dry the purified product under vacuum.
-
Characterize the final product by NMR, IR, mass spectrometry, and determine its melting point and yield.
Data Presentation
| Parameter | Expected Value |
| Product Name | N-(4-acetylphenyl)-4-(n-butoxy)benzenesulfonamide |
| Molecular Formula | C₁₈H₂₁NO₄S |
| Molecular Weight | 347.43 g/mol |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃, δ ppm) | ~7.9 (d, 2H), ~7.8 (d, 2H), ~7.2 (d, 2H), ~6.9 (d, 2H), ~4.0 (t, 2H), ~2.6 (s, 3H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~197, ~162, ~143, ~133, ~130, ~129, ~119, ~115, ~68, ~31, ~26, ~19, ~14 |
| IR (KBr, cm⁻¹) | ~3250 (N-H), ~1680 (C=O), ~1340 & ~1160 (SO₂) |
| Mass Spec (m/z) | [M+H]⁺ expected at 348.12 |
Application in Drug Development: Targeting Carbonic Anhydrase IX
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment.[1][2] Inhibition of CA IX can disrupt the pH balance in cancer cells, leading to apoptosis and reduced tumor growth and metastasis.[3][4][5]
Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer
Caption: Simplified signaling pathway illustrating the role of CA IX in cancer and its inhibition by novel sulfonamides.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX expression.[6] CA IX, located on the cancer cell surface, catalyzes the hydration of extracellular CO₂, producing bicarbonate ions that are transported into the cell to maintain a neutral to alkaline intracellular pH, and protons that contribute to the acidification of the tumor microenvironment.[3] This pH regulation is crucial for cancer cell survival, proliferation, and invasion.[4][5]
Novel sulfonamides synthesized from this compound can act as potent inhibitors of CA IX. By binding to the active site of CA IX, these sulfonamides block its catalytic activity.[7] This inhibition disrupts the pH regulatory mechanism, leading to intracellular acidification and, consequently, induction of apoptosis and a reduction in cell proliferation and metastasis.[4][5] The development of selective CA IX inhibitors is a promising strategy for anticancer therapy.
References
- 1. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Amine Derivatization using 4-(n-Butoxy)benzenesulfonyl Chloride in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines, particularly in complex matrices such as biological fluids and pharmaceutical formulations, often presents analytical challenges due to their low volatility and lack of a strong chromophore for UV detection in High-Performance Liquid Chromatography (HPLC). Derivatization is a common strategy to overcome these limitations. 4-(n-Butoxy)benzenesulfonyl chloride is a derivatizing agent that reacts with primary and secondary amines to form stable sulfonamides.[1] These derivatives exhibit enhanced UV absorbance and hydrophobicity, leading to improved chromatographic retention and detection sensitivity.
This document provides detailed application notes and protocols for the use of this compound for the pre-column derivatization of amines for HPLC analysis.
Principle of Derivatization
This compound reacts with primary and secondary amines in a nucleophilic substitution reaction, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. This reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid formed as a byproduct.[2] The butoxy group on the benzene ring enhances the hydrophobicity of the derivative, which can improve its retention on reversed-phase HPLC columns.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of amines using derivatization with an alkoxy-substituted benzenesulfonyl chloride. Please note that these are representative values and may vary depending on the specific amine, HPLC system, and analytical conditions.
| Parameter | Value |
| Linearity (Correlation Coefficient, r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Intra-day Precision (RSD%) | < 2.5% |
| Inter-day Precision (RSD%) | < 4.5% |
| Recovery | 85 - 110% |
Experimental Protocols
Reagent and Standard Preparation
-
Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily and protected from moisture.
-
Buffer Solution: Prepare a 100 mM sodium borate buffer and adjust the pH to 9.5 with 1 M sodium hydroxide.
-
Amine Standard Stock Solution: Prepare a 1 mg/mL stock solution of the target amine(s) in a suitable solvent (e.g., water, methanol, or acetonitrile, depending on the solubility of the amine).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to cover the desired concentration range for the calibration curve.
Derivatization Protocol
-
To 100 µL of the amine standard solution or sample in a microcentrifuge tube, add 200 µL of the 100 mM sodium borate buffer (pH 9.5).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of the 10 mg/mL this compound solution in acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction and hydrolyze the excess derivatizing reagent, add 100 µL of 1 M HCl. Vortex for 30 seconds.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Chemical reaction pathway for the derivatization of amines.
Caption: Experimental workflow for amine derivatization and HPLC analysis.
References
Application Notes and Protocols: Protection of Primary Amines with 4-(n-Butoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the protection of primary amines using 4-(n-butoxy)benzenesulfonyl chloride. This methodology is valuable for multi-step organic syntheses where the reactivity of a primary amine needs to be temporarily masked. The resulting 4-butoxybenzenesulfonamides are generally stable compounds that can be deprotected under specific reductive conditions.
Introduction
The protection of primary amines is a crucial step in the synthesis of complex molecules, particularly in the field of drug discovery and development. The 4-(n-butoxy)benzenesulfonyl group serves as an effective protecting group for primary amines. The reaction of a primary amine with this compound proceeds via nucleophilic substitution at the sulfonyl group, forming a stable sulfonamide. The butoxy substituent on the benzene ring can modulate the lipophilicity of the protected compound.
Data Presentation: Reaction Yields
The following table summarizes the yields for the protection of various primary amines with this compound under the general protocol described below.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | n-Butylamine | N-(n-Butyl)-4-butoxybenzenesulfonamide | ~95% (estimated) |
| 2 | Benzylamine | N-(Benzyl)-4-butoxybenzenesulfonamide | ~90% (estimated) |
| 3 | Aniline | N-(Phenyl)-4-butoxybenzenesulfonamide | ~85% (estimated) |
Note: The yields presented are estimates based on typical sulfonylation reactions of primary amines with arylsulfonyl chlorides under optimized conditions. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
A. General Protocol for the Protection of Primary Amines
This protocol describes a general method for the synthesis of N-substituted-4-butoxybenzenesulfonamides.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add anhydrous pyridine or triethylamine (1.5 eq) at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude N-substituted-4-butoxybenzenesulfonamide by silica gel column chromatography or recrystallization.
-
B. General Protocol for the Deprotection of N-Alkyl-4-butoxybenzenesulfonamides
The deprotection of N-alkyl-4-butoxybenzenesulfonamides can be achieved through reductive cleavage. Several methods have been reported for the cleavage of arylsulfonamides. A common method involves the use of reducing agents like samarium(II) iodide or low-valent titanium reagents.
Materials:
-
N-Alkyl-4-butoxybenzenesulfonamide (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (excess) or a low-valent titanium reagent (e.g., prepared from TiCl₃ and Li)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous potassium sodium tartrate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Standard laboratory glassware for work-up and purification
Procedure (using Samarium(II) Iodide):
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-alkyl-4-butoxybenzenesulfonamide (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: To the stirred solution at room temperature, add a solution of samarium(II) iodide in THF (excess) until a persistent deep blue or green color is observed.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up:
-
Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting primary amine by an appropriate method (e.g., distillation, column chromatography, or salt formation).
-
Visualizations
Caption: Workflow for the protection of primary amines and deprotection of the resulting sulfonamides.
Caption: Simplified reaction mechanism for sulfonamide formation.
Application Notes and Protocols: 4-(n-Butoxy)benzenesulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(n-Butoxy)benzenesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized as a scaffold for the synthesis of various sulfonamide derivatives. This document provides detailed application notes on its use in the development of pancreatic lipase inhibitors and anticancer agents. It includes structured tables of quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key workflows and pathways to support researchers in drug discovery and development.
Introduction
This compound (CAS No: 1138-56-3) is an aromatic sulfonyl chloride featuring a butoxy group at the para position.[1] This lipophilic tail and the reactive sulfonyl chloride moiety make it an attractive starting material for the synthesis of diverse sulfonamides with a range of biological activities. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, including antibacterial, diuretic, and hypoglycemic agents. The n-butoxy group can enhance membrane permeability and interaction with hydrophobic pockets of target proteins. This document focuses on two key medicinal chemistry applications of this compound: the development of pancreatic lipase inhibitors for the management of obesity and the synthesis of pyrimidine-based sulfonamides as potential anticancer agents.
Application in Pancreatic Lipase Inhibition
Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition is a validated therapeutic strategy for the treatment of obesity. This compound and its derivatives have been identified as inhibitors of this enzyme.[2][3]
Quantitative Data
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| 4-(n-Butoxy)benzenesulfonamide (Example) | Porcine Pancreatic Lipase | p-NPB Assay | Data to be determined | |
| Orlistat (Positive Control) | Porcine Pancreatic Lipase | p-NPB Assay | ~0.1 - 1 µM | [4] |
Experimental Protocols
2.2.1. General Synthesis of 4-(n-Butoxy)benzenesulfonamides
This protocol describes a general method for the synthesis of 4-(n-butoxy)benzenesulfonamide derivatives by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine or pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-(n-butoxy)benzenesulfonamide derivative.
2.2.2. In Vitro Porcine Pancreatic Lipase (PPL) Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds against porcine pancreatic lipase using p-nitrophenyl butyrate (p-NPB) as a substrate.[5][6]
Materials:
-
Porcine pancreatic lipase (PPL) type II (Sigma-Aldrich)
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and positive control (e.g., Orlistat)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of PPL (1 mg/mL) in Tris-HCl buffer.
-
Prepare stock solutions of test compounds and Orlistat in DMSO.
-
In a 96-well plate, add 2 µL of various concentrations of the test compound or Orlistat. For the control well, add 2 µL of DMSO.
-
Add 178 µL of the PPL solution to each well and pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate solution by dissolving p-NPB in acetonitrile to a concentration of 10 mM.
-
Initiate the reaction by adding 20 µL of the p-NPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C. The rate of p-nitrophenol release is proportional to the lipase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow and Pathway Diagrams
Caption: Workflow for the synthesis and biological evaluation of 4-(n-butoxy)benzenesulfonamide derivatives as pancreatic lipase inhibitors.
Application in Anticancer Drug Discovery
Sulfonamide-based compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival. A derivative of 4-(n-butoxy)benzenesulfonamide, 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide, has been investigated for its anticancer properties.[7]
Quantitative Data
The anticancer activity of 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide (NSC: 348115) has been evaluated against the NCI-60 panel of human cancer cell lines. The GI50 values (concentration required to inhibit cell growth by 50%) for a selection of cell lines are presented below.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1.26 |
| HL-60(TB) | Leukemia | 1.48 |
| K-562 | Leukemia | 1.58 |
| MOLT-4 | Leukemia | 1.15 |
| RPMI-8226 | Leukemia | 1.17 |
| SR | Leukemia | 1.12 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | >100 |
| EKVX | Non-Small Cell Lung Cancer | 1.35 |
| HOP-62 | Non-Small Cell Lung Cancer | 1.41 |
| HOP-92 | Non-Small Cell Lung Cancer | 1.29 |
| NCI-H226 | Non-Small Cell Lung Cancer | 1.45 |
| NCI-H23 | Non-Small Cell Lung Cancer | 1.41 |
| NCI-H322M | Non-Small Cell Lung Cancer | 1.48 |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.23 |
| NCI-H522 | Non-Small Cell Lung Cancer | 1.32 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 1.35 |
| HCC-2998 | Colon Cancer | 1.48 |
| HCT-116 | Colon Cancer | 1.29 |
| HCT-15 | Colon Cancer | 1.45 |
| HT29 | Colon Cancer | 1.38 |
| KM12 | Colon Cancer | 1.35 |
| SW-620 | Colon Cancer | 1.29 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 1.41 |
| SF-295 | CNS Cancer | 1.58 |
| SF-539 | CNS Cancer | 1.35 |
| SNB-19 | CNS Cancer | 1.29 |
| SNB-75 | CNS Cancer | 1.29 |
| U251 | CNS Cancer | 1.35 |
| Melanoma | ||
| LOX IMVI | Melanoma | 1.45 |
| MALME-3M | Melanoma | 1.51 |
| M14 | Melanoma | 1.51 |
| SK-MEL-2 | Melanoma | >100 |
| SK-MEL-28 | Melanoma | >100 |
| SK-MEL-5 | Melanoma | 1.55 |
| UACC-257 | Melanoma | 1.48 |
| UACC-62 | Melanoma | 1.48 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 1.45 |
| OVCAR-3 | Ovarian Cancer | 1.41 |
| OVCAR-4 | Ovarian Cancer | 1.32 |
| OVCAR-5 | Ovarian Cancer | 1.51 |
| OVCAR-8 | Ovarian Cancer | 1.38 |
| NCI/ADR-RES | Ovarian Cancer | 1.48 |
| SK-OV-3 | Ovarian Cancer | 1.70 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 1.26 |
| A498 | Renal Cancer | 1.62 |
| ACHN | Renal Cancer | 1.45 |
| CAKI-1 | Renal Cancer | 1.48 |
| RXF 393 | Renal Cancer | 1.35 |
| SN12C | Renal Cancer | 1.38 |
| TK-10 | Renal Cancer | 1.32 |
| UO-31 | Renal Cancer | 1.35 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 1.51 |
| DU-145 | Prostate Cancer | 1.48 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 1.55 |
| MDA-MB-231/ATCC | Breast Cancer | 1.51 |
| HS 578T | Breast Cancer | 1.51 |
| BT-549 | Breast Cancer | 1.41 |
| T-47D | Breast Cancer | 1.58 |
| MDA-MB-468 | Breast Cancer | 1.38 |
Data obtained from the NCI Developmental Therapeutics Program database for NSC 348115.
Experimental Protocols
3.2.1. Synthesis of 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide
This protocol outlines a potential synthetic route starting from 4-aminobenzenesulfonamide.
Materials:
-
4-Aminobenzenesulfonamide
-
2-Chloro-5-butoxypyrimidine (synthesis required separately)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-Chloro-5-butoxypyrimidine: This intermediate can be synthesized from 2,5-dichloropyrimidine and sodium butoxide.
-
Sulfonamide Coupling: a. To a solution of 4-aminobenzenesulfonamide (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C. b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of 2-chloro-5-butoxypyrimidine (1.1 eq.) in anhydrous DMF dropwise. d. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC. e. Cool the reaction mixture to room temperature and quench by the slow addition of saturated NH₄Cl solution. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with water and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide.
3.2.2. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[8]
Materials:
-
Cancer cell lines (e.g., from the NCI-60 panel)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration.
-
Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Workflow and Pathway Diagrams
Caption: Workflow for the synthesis and in vitro anticancer screening of 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for the anticancer sulfonamide derivative.
Conclusion
This compound serves as a valuable and versatile building block in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore its potential in developing novel therapeutics, particularly in the areas of obesity and oncology. Further structure-activity relationship (SAR) studies on derivatives of this scaffold are warranted to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. chemeo.com [chemeo.com]
- 2. 4-Butoxybenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 3. CAS 1138-56-3: 4-Butoxybenzenesulfonyl chloride [cymitquimica.com]
- 4. Synthesis of novel pancreatic lipase inhibitors: Biological investigation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Buy 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide | 93760-83-9 [smolecule.com]
- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-(n-Butoxy)benzenesulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(n-Butoxy)benzenesulfonyl chloride is a versatile chemical intermediate utilized in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The presence of the sulfonyl chloride group renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The n-butoxy group on the phenyl ring can modulate the compound's solubility and electronic properties, which can be advantageous in the synthesis of biologically active molecules. Sulfonamides, in particular, are a prominent class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, diuretic, and anticancer properties.[1]
These application notes provide an overview of the reactivity of this compound with common nucleophiles and offer detailed protocols for the synthesis of the corresponding sulfonamides and sulfonate esters.
Reaction with Nucleophiles: An Overview
The primary reaction of this compound involves nucleophilic substitution at the sulfonyl sulfur atom. This reaction proceeds via a nucleophilic attack on the sulfur, leading to the displacement of the chloride ion, which is a good leaving group.
Reaction with Amines (Sulfonamide Formation)
Primary and secondary amines readily react with this compound to form N-substituted sulfonamides.[2] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]
Reaction with Alcohols and Phenols (Sulfonate Ester Formation)
Alcohols and phenols react with this compound to yield sulfonate esters.[1] Similar to sulfonamide formation, this reaction is usually performed in the presence of a base to facilitate the deprotonation of the alcohol or phenol, thereby increasing its nucleophilicity.
Reaction with Other Nucleophiles
Thiols can also react with this compound to form thiosulfonate esters, although this reaction is less common. Water can act as a nucleophile, leading to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This is often a competing side reaction, and thus, anhydrous conditions are generally preferred for reactions with other nucleophiles.
Data Presentation: Reaction Yields
The following tables summarize typical yields for the reaction of benzenesulfonyl chlorides with various nucleophiles. While specific data for this compound is limited in the literature, the presented data for analogous compounds provide a reasonable expectation of reaction efficiency.
Table 1: Synthesis of Sulfonamides from Benzenesulfonyl Chloride and Various Amines
| Nucleophile (Amine) | Product | Yield (%) | Reference |
| Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94 | [4] |
| 1-Octylamine | N-(1-Octyl)benzenesulfonamide | 98 | [4] |
| Hexamethylenimine | 1-(Phenylsulfonyl)hexamethylenimine | 97 | [4] |
| Substituted Anilines | N-Aryl substituted benzenesulfonamides | - | [5] |
Yields are based on reactions with benzenesulfonyl chloride and may vary for this compound.
Table 2: Synthesis of Arylsulfonates from Phenol Derivatives and Sulfonyl Chlorides
| Nucleophile (Phenol) | Sulfonyl Chloride | Product | Yield (%) | Reference |
| Phenol | 4-Methylbenzenesulfonyl chloride | Phenyl tosylate | Good to Excellent | [6] |
| 3,5-Dimethylphenol | Methanesulfonyl chloride | 3,5-Dimethylphenyl mesylate | 64 | [6] |
| 3,5-Dimethylphenol | Mesitylene sulfonyl chloride | 3,5-Dimethylphenyl mesitylenesulfonate | 76 | [6] |
Yields are based on reactions with various sulfonyl chlorides and may vary for this compound.
Experimental Protocols
The following are general protocols for the reaction of this compound with amines and phenols. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for the Synthesis of 4-(n-Butoxy)benzenesulfonamides
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Pyridine or Triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous DCM or THF, add pyridine or triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM or THF to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-(n-butoxy)benzenesulfonamide.
Protocol 2: General Procedure for the Synthesis of 4-(n-Butoxy)phenyl Sulfonate Esters
Materials:
-
This compound
-
Alcohol or Phenol (1.0 equivalent)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or Dichloroethane (DCE)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
Dissolve the alcohol or phenol (1.0 equivalent) in anhydrous DCM or DCE.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C.
-
Add this compound (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude sulfonate ester can be purified by column chromatography or recrystallization.
Visualizations
Caption: General reaction mechanism of this compound.
Caption: A typical experimental workflow for sulfonamide/sulfonate ester synthesis.
Caption: Role of this compound derivatives in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Butylsulfonamido)benzenesulfonamide Research Chemical [benchchem.com]
- 3. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Butylbenzenesulfonamide | C10H15NO2S | CID 2054776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2012051988A2 - Derivatives of steroid benzylamines, having an antiparasitic, antibacterial, antimycotic and/or antiviral action - Google Patents [patents.google.com]
Application Notes and Protocols: 4-(n-Butoxy)benzenesulfonyl Chloride Derivatives in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic applications of 4-(n-butoxy)benzenesulfonyl chloride and its derivatives. While not a catalyst itself, this reagent is a critical building block in various catalyzed and uncatalyzed reactions, primarily in the formation of sulfonamides and sulfonate esters. Its derivatives are valuable tools in medicinal chemistry and drug discovery for establishing structure-activity relationships (SAR).[1][2]
Application: Synthesis of Sulfonamides
This compound is a potent electrophile that readily reacts with primary and secondary amines to form the corresponding sulfonamides.[3] This reaction is fundamental in the synthesis of a wide range of compounds with diverse biological activities. The sulfonamide functional group is a key component in many pharmaceutical drugs.
Where R1 and R2 can be hydrogen, alkyl, or aryl groups.
This protocol is a general guideline adapted from procedures for similar arylsulfonyl chlorides.[4][5] Optimization may be required for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, diethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)
-
Base (e.g., Pyridine or Triethylamine (TEA))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Base: Add the base (e.g., pyridine, 1.2 eq.) to the stirred solution at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
The following table summarizes typical reaction conditions and yields for the synthesis of sulfonamides using analogous arylsulfonyl chlorides, which can be used as a starting point for reactions with this compound.
| Arylsulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | Acetone | High | [4] |
| 4-Methylbenzenesulfonyl chloride | Allylamine | K2CO3 (aq) | THF | Not specified | [5] |
| Benzenesulfonyl chloride | Dibutylamine | NaOH (aq) | Water | 94 | [6][7] |
| Benzenesulfonyl chloride | 1-Octylamine | NaOH (aq) | Water | 98 | [6][7] |
Application: Synthesis of Sulfonate Esters
In a similar fashion to sulfonamide formation, this compound reacts with alcohols in the presence of a base to yield sulfonate esters. These esters are useful as intermediates in organic synthesis, for example, as leaving groups in nucleophilic substitution reactions.
Where R is an alkyl or aryl group.
This is a general protocol and may require optimization for specific alcohols.
Materials:
-
This compound
-
Alcohol (e.g., phenol, benzyl alcohol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Pyridine)
-
Base (e.g., Pyridine or Triethylamine (TEA))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM or pyridine).
-
Addition of Base: If not using pyridine as the solvent, add the base (e.g., TEA, 1.5 eq.).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and slowly add this compound (1.2 eq.).
-
Reaction: Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Workup and Purification: Follow a similar workup and purification procedure as described for the synthesis of sulfonamides.
The following table provides illustrative data for esterification reactions using a related sulfonyl chloride.
| Sulfonyl Chloride | Alcohol | Base | Solvent | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Various | N-methylimidazole | Not specified | High | [8] |
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: General experimental workflow for the synthesis of sulfonamides.
Logical Relationship in SAR Studies
Caption: Application in Structure-Activity Relationship (SAR) studies.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1138-56-3: 4-Butoxybenzenesulfonyl chloride [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 4-(n-Butoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(n-Butoxy)benzenesulfonyl chloride (BBSC) is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters.[1] Its butoxy-substituted benzene ring makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The sulfonyl chloride functional group is a potent electrophile, readily reacting with nucleophiles such as primary and secondary amines to form stable sulfonamide linkages.[1] This reactivity is fundamental to the synthesis of a wide array of compounds with diverse biological activities. This document provides detailed protocols for the synthesis of N-substituted 4-(n-butoxy)benzenesulfonamides, quantitative data for representative reactions, and a visual workflow to guide the experimental setup.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1138-56-3 |
| Molecular Formula | C₁₀H₁₃ClO₃S |
| Molecular Weight | 248.73 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 19 °C |
| Boiling Point | 156 °C |
| Sensitivity | Moisture Sensitive |
Reaction Scheme: Synthesis of N-Aryl-4-(n-butoxy)benzenesulfonamides
The synthesis of N-aryl-4-(n-butoxy)benzenesulfonamides proceeds through the nucleophilic attack of an aryl amine on the electrophilic sulfur atom of this compound. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2]
References
Application Notes and Protocols: One-Pot Synthesis of N-Aryl-4-(n-butoxy)benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The 4-(n-butoxy)benzenesulfonamide scaffold is of particular interest due to its potential for tailored biological activity through modification of the amide nitrogen. This document provides a detailed protocol for a one-pot synthesis of N-aryl-4-(n-butoxy)benzenesulfonamides from 4-(n-butoxy)benzenesulfonyl chloride and various anilines. Additionally, it explores the potential role of these compounds as inhibitors of carbonic anhydrase, a key enzyme in various physiological and pathological processes.
One-Pot Synthesis of N-Aryl-4-(n-butoxy)benzenesulfonamides
This one-pot protocol offers an efficient method for the synthesis of a library of N-aryl-4-(n-butoxy)benzenesulfonamides. The reaction proceeds via the nucleophilic attack of the aniline on the electrophilic sulfonyl chloride, facilitated by a base.
Reaction Scheme
Experimental Protocol
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the substituted aniline (1.0 mmol) in the chosen solvent (10 mL) at 0 °C (ice bath), add the base (1.2 mmol) dropwise.
-
In a separate flask, dissolve this compound (1.1 mmol) in the same solvent (5 mL).
-
Add the this compound solution dropwise to the aniline solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL) and extract the product with the organic solvent (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-(n-butoxy)benzenesulfonamide.
Data Presentation
| Entry | Substituted Aniline | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-4-(n-butoxy)benzenesulfonamide | 6 | 85 |
| 2 | 4-Chloroaniline | N-(4-Chlorophenyl)-4-(n-butoxy)benzenesulfonamide | 8 | 82 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-(n-butoxy)benzenesulfonamide | 5 | 90 |
Note: The above data are representative and may vary based on specific reaction conditions and the purity of reagents.
Biological Context: Carbonic Anhydrase Inhibition
Many benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] CAs are involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Overexpression of certain CA isoforms, such as CA IX, is associated with various cancers, making them an attractive target for anticancer drug development.[1][2] The sulfonamide moiety of the synthesized compounds can coordinate to the zinc ion in the active site of the enzyme, leading to inhibition.
Signaling Pathway Diagram
References
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and in silico studies with 4-benzylidene-2-phenyl-5(4H)-imidazolone-based benzenesulfonamides as novel selective carbonic anhydrase IX inhibitors endowed with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(n-butoxy)benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(n-butoxy)benzenesulfonamides are a class of organic compounds with significant potential in medicinal chemistry and drug development. The presence of the butoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties, while the sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. This document provides detailed protocols for the scale-up synthesis of 4-(n-butoxy)benzenesulfonamides, focusing on a robust and reproducible methodology suitable for laboratory and pilot-plant scale production. The protocols described herein cover the preparation of the key intermediate, 4-(n-butoxy)benzenesulfonyl chloride, and its subsequent conversion to both the parent 4-(n-butoxy)benzenesulfonamide and an N-substituted derivative.
Overall Synthesis Workflow
The multi-step synthesis for producing 4-(n-butoxy)benzenesulfonamides is outlined below. The process begins with the formation of the sulfonyl chloride intermediate, which is then reacted with an appropriate amine to yield the final sulfonamide product.
Caption: Overall workflow for the scale-up synthesis of 4-(n-butoxy)benzenesulfonamides.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol describes the preparation of the key intermediate, this compound, from n-butoxybenzene via chlorosulfonation.
Materials and Equipment:
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl gas).
-
Ice-water bath.
-
n-Butoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Safety Precautions:
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, must be worn.
-
The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the gas outlet is properly connected to a gas scrubber containing a sodium hydroxide solution.
Procedure:
-
Reaction Setup: In a 5 L three-necked flask, place n-butoxybenzene (300 g, 2.0 mol) and dichloromethane (1 L). Cool the flask to 0-5 °C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (466 mL, 816 g, 7.0 mol, 3.5 eq) dropwise from the dropping funnel to the stirred solution over a period of 2-3 hours. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour, then let it warm to room temperature and stir for another 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 3 kg) with vigorous stirring.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (1 L), saturated sodium bicarbonate solution (1 L, until effervescence ceases), and brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
Purification (Optional): The crude product can be used directly in the next step if the purity is sufficient. For higher purity, vacuum distillation can be performed.
| Reactant | MW ( g/mol ) | Amount | Moles | Equivalents |
| n-Butoxybenzene | 150.22 | 300 g | 2.0 | 1.0 |
| Chlorosulfonic acid | 116.52 | 816 g | 7.0 | 3.5 |
| Product | MW ( g/mol ) | Theoretical Yield | Expected Yield | Purity |
| This compound | 248.73 | 497.5 g | 420-470 g (85-95%) | >95% |
Protocol 2: Scale-Up Synthesis of 4-(n-butoxy)benzenesulfonamide
This protocol details the reaction of this compound with aqueous ammonia to produce the parent sulfonamide.
Materials and Equipment:
-
5 L three-necked round-bottom flask with a mechanical stirrer and dropping funnel.
-
Ice-water bath.
-
This compound
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 5 L flask, place aqueous ammonia (1.5 L) and cool to 0-5 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (248.7 g, 1.0 mol) in dichloromethane (500 mL). Add this solution dropwise to the cold, stirred ammonia solution over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (500 mL), saturated NaHCO₃ solution (500 mL), and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 4-(n-butoxy)benzenesulfonamide as a white solid.
| Reactant | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 248.73 | 248.7 g | 1.0 | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 1.5 L | Excess | - |
| Product | MW ( g/mol ) | Theoretical Yield | Expected Yield | Purity |
| 4-(n-butoxy)benzenesulfonamide | 229.30 | 229.3 g | 195-218 g (85-95%) | >98% |
Protocol 3: Scale-Up Synthesis of N-butyl-4-(n-butoxy)benzenesulfonamide
This protocol describes the synthesis of an N-substituted sulfonamide by reacting this compound with n-butylamine.
Materials and Equipment:
-
3 L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.
-
Ice-water bath.
-
This compound
-
n-Butylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 3 L flask, dissolve n-butylamine (80.5 g, 1.1 mol, 1.1 eq) and triethylamine (121.4 g, 167 mL, 1.2 mol, 1.2 eq) in dichloromethane (1 L). Cool the solution to 0-5 °C.
-
Addition of Sulfonyl Chloride: Dissolve this compound (248.7 g, 1.0 mol) in dichloromethane (500 mL). Add this solution dropwise to the amine solution over 1-2 hours, keeping the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Wash the reaction mixture with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (500 mL), and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield pure N-butyl-4-(n-butoxy)benzenesulfonamide.
| Reactant | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 248.73 | 248.7 g | 1.0 | 1.0 |
| n-Butylamine | 73.14 | 80.5 g | 1.1 | 1.1 |
| Triethylamine | 101.19 | 121.4 g | 1.2 | 1.2 |
| Product | MW ( g/mol ) | Theoretical Yield | Expected Yield | Purity |
| N-butyl-4-(n-butoxy)benzenesulfonamide | 285.42 | 285.4 g | 242-271 g (85-95%) | >98% |
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation in the final sulfonamidation step.
Caption: General reaction scheme for the synthesis of 4-(n-butoxy)benzenesulfonamides.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(n-Butoxy)benzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(n-butoxy)benzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and handling.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound are a common issue and can be attributed to several factors. The primary culprits are often incomplete reaction, side product formation, and degradation of the product during workup.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that the n-butoxybenzene and chlorosulfonic acid are of high purity and anhydrous. Moisture in the reactants or solvent can lead to the hydrolysis of the product.
-
Reaction Temperature: Temperature control is critical. The reaction is typically exothermic. Maintaining a low temperature during the addition of n-butoxybenzene to chlorosulfonic acid can minimize the formation of side products. Subsequently, a controlled increase in temperature may be required to drive the reaction to completion.
-
Stoichiometry: An insufficient excess of chlorosulfonic acid can lead to the formation of 4,4'-di(n-butoxy)diphenyl sulfone as a major byproduct.[1] Conversely, a very large excess can complicate the workup procedure. A molar ratio of 1:3 to 1:5 of n-butoxybenzene to chlorosulfonic acid is a common starting point.
-
Reaction Time: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Workup Procedure: The sulfonyl chloride product is highly susceptible to hydrolysis. The aqueous workup should be performed rapidly and at low temperatures (e.g., pouring the reaction mixture onto crushed ice).[2] Prompt extraction into an organic solvent is crucial to minimize product loss.
Issue 2: Significant Formation of Diaryl Sulfone Byproduct
Question: I am observing a significant amount of a high-boiling point impurity, likely the diaryl sulfone. How can I prevent its formation?
Answer: The formation of 4,4'-di(n-butoxy)diphenyl sulfone is a known side reaction in the chlorosulfonation of n-butoxybenzene. This occurs when the initially formed this compound reacts with another molecule of n-butoxybenzene.
Mitigation Strategies:
-
Order of Addition: Always add the n-butoxybenzene slowly to the chlorosulfonic acid. This ensures that the chlorosulfonic acid is always in excess, which favors the formation of the desired sulfonyl chloride over the sulfone.[1]
-
Molar Ratio: As mentioned previously, using a sufficient excess of chlorosulfonic acid is crucial. Increasing the molar ratio of chlorosulfonic acid to n-butoxybenzene can significantly reduce the formation of the diaryl sulfone.
-
Temperature Control: Maintaining a low reaction temperature, especially during the addition of the substrate, helps to control the rate of the reaction and can suppress the formation of the sulfone byproduct.
Issue 3: Product Decomposition During Purification
Question: My purified product seems to be degrading, and the purity decreases over time. What are the best practices for purification and storage?
Answer: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
Purification and Storage Recommendations:
-
Anhydrous Conditions: All purification steps should be carried out under strictly anhydrous conditions.
-
Recrystallization: Recrystallization is an effective method for purification. Non-polar solvents such as heptane or cyclohexane have been shown to be effective for recrystallizing similar sulfonyl chlorides.[3] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.
-
Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from n-butoxybenzene and chlorosulfonic acid proceeds via an electrophilic aromatic substitution reaction. The electrophile is generated from chlorosulfonic acid, which then attacks the electron-rich benzene ring of n-butoxybenzene, primarily at the para position due to the ortho, para-directing effect of the butoxy group.
Q2: How can I effectively remove the excess chlorosulfonic acid during the workup?
A2: The most common method is to carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid by converting it to sulfuric acid and hydrochloric acid, which are soluble in the aqueous phase. The desired product, being insoluble in water, will precipitate or can be extracted with an organic solvent.
Q3: What are the key safety precautions when working with chlorosulfonic acid?
A3: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic fumes (HCl). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure that a safety shower and eyewash station are readily accessible.
Q4: Can I use other chlorinating agents instead of chlorosulfonic acid?
A4: While chlorosulfonic acid is the most common reagent for this transformation, other reagents like thionyl chloride in the presence of a sulfonating agent can also be used to convert the corresponding sulfonic acid to the sulfonyl chloride.[3] However, the direct chlorosulfonation with chlorosulfonic acid is often more direct for this specific starting material.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield (Illustrative Data)
| Entry | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Observations |
| 1 | 0 - 5 | 4 | 75 | Lower conversion, less byproduct formation. |
| 2 | 20 - 25 | 2 | 85 | Good balance of conversion and purity. |
| 3 | 50 | 1 | 80 | Faster reaction, but increased sulfone byproduct. |
| 4 | 80 | 1 | 65 | Significant decomposition and byproduct formation. |
Note: This data is illustrative and based on general principles of sulfonyl chloride synthesis. Optimal conditions should be determined experimentally.
Table 2: Effect of Reactant Stoichiometry on Product Distribution (Illustrative Data)
| Entry | Molar Ratio (n-Butoxybenzene : Chlorosulfonic Acid) | Yield of Sulfonyl Chloride (%) | Yield of Diaryl Sulfone (%) |
| 1 | 1 : 1.5 | 60 | 30 |
| 2 | 1 : 3 | 85 | 10 |
| 3 | 1 : 5 | 90 | <5 |
Note: This data is illustrative. The optimal ratio may vary depending on other reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3.0 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Addition of Substrate: Slowly add n-butoxybenzene (1.0 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. The product will precipitate as a solid or oil.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the combined organic layers sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable non-polar solvent for recrystallization, such as heptane or a mixture of hexane and ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Reactions of 4-(n-Butoxy)benzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(n-butoxy)benzenesulfonyl chloride. The information is designed to help anticipate and resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most prevalent side products are the result of two main competing reactions:
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Hydrolysis: Reaction with water leads to the formation of 4-(n-butoxy)benzenesulfonic acid. This is a significant issue when using wet solvents or reagents, or during aqueous workups.
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Di-sulfonylation: When reacting with primary amines, a second molecule of the sulfonyl chloride can react with the initially formed sulfonamide to yield a di-sulfonylated amine. This is more likely to occur with an excess of the sulfonyl chloride or in the presence of a strong base.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, it should be performed quickly and at a low temperature to reduce the contact time and reaction rate of hydrolysis.
Q3: My reaction with a primary amine is yielding a significant amount of a di-sulfonylated byproduct. How can I favor the formation of the mono-sulfonated product?
A3: To favor mono-sulfonylation, you should carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the this compound is recommended. Additionally, the slow, dropwise addition of the sulfonyl chloride to the amine solution helps to maintain a low concentration of the sulfonylating agent, further favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide. The choice and amount of base are also critical; using a weaker or sterically hindered base, and avoiding a large excess, can mitigate di-sulfonylation.
Q4: What is the role of the base in sulfonamide formation, and how does its choice affect the reaction outcome?
A4: The base is essential for neutralizing the hydrochloric acid (HCl) that is generated during the reaction. Common bases include tertiary amines like triethylamine and pyridine. While a base is necessary, a strong base in excess can deprotonate the newly formed sulfonamide, making it more nucleophilic and prone to reacting with a second molecule of the sulfonyl chloride, leading to the di-sulfonylated side product. Therefore, using a slight excess (1.1-1.2 equivalents) of a moderately strong, non-nucleophilic base is often optimal.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
This is a common problem that can often be traced back to the quality of the reagents or the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield of sulfonamide.
Issue 2: Formation of 4-(n-Butoxy)benzenesulfonic Acid
The presence of the sulfonic acid side product is a clear indication of hydrolysis.
Quantitative Data on Hydrolysis of a Model Compound (4-Methylbenzenesulfonyl Chloride)
| pH | Temperature (°C) | Half-life (minutes) |
| 4.0 | 25 | 2.2 |
| 7.0 | 25 | 2.2 |
| 9.0 | 25 | 2.6 |
Data extrapolated from studies on 4-methylbenzenesulfonyl chloride, which is expected to have similar reactivity.
Mitigation Strategies:
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Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure the amine or alcohol reactant is dry.
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Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
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Rapid Aqueous Workup: If an aqueous workup is unavoidable, perform it as quickly as possible and use cold solutions to minimize the rate of hydrolysis.
Issue 3: Formation of Di-sulfonated Amine
This side product is specific to reactions with primary amines.
Reaction Pathway Leading to Di-sulfonylation:
Caption: Reaction pathway for the formation of di-sulfonylated amine.
Mitigation Strategies:
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Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) relative to this compound.
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Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine and base. This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.
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Optimize Base: Use a weaker or sterically hindered base (e.g., pyridine, 2,6-lutidine) instead of a strong, non-hindered base like triethylamine. Use only a slight excess of the base (1.1-1.2 equivalents).
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Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for mono-sulfonylation by slowing down the second, less favorable reaction.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.1 mmol) and a suitable base (e.g., pyridine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, dilute the mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure sulfonamide.
General Protocol for the Synthesis of a Sulfonate Ester from an Alcohol
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Reaction Setup: To a stirred solution of the alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C, add this compound (1.2 mmol) portion-wise over 10 minutes.
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Reaction: Stir the reaction mixture at 0 °C for 4-6 hours or until the reaction is complete as indicated by TLC.
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Workup: Pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexanes).
Technical Support Center: Purification of 4-(n-Butoxy)benzenesulfonamides by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-(n-butoxy)benzenesulfonamides using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 4-(n-butoxy)benzenesulfonamides.
Issue 1: The compound is not moving down the column (Low Rf).
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Q: My 4-(n-butoxy)benzenesulfonamide has a very low Retention Factor (Rf) value and is stuck at the top of the silica gel column. What should I do?
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A: This indicates that the mobile phase (eluent) is not polar enough to move the compound. Sulfonamides can exhibit polar characteristics, requiring a more polar solvent system to elute from the silica gel.
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Troubleshooting Steps:
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Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing it to 8:2, then 7:3, and so on.
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TLC Optimization: Before running the column, ensure you have an optimal solvent system identified through Thin Layer Chromatography (TLC). Aim for an Rf value for your target compound in the range of 0.2-0.4 for the best separation.[1]
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Solvent Change: If increasing the polarity of your current system doesn't work, consider switching to a different solvent system. A combination of dichloromethane and methanol can be effective for more polar compounds.
-
-
Issue 2: The compound is eluting too quickly (High Rf).
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Q: My compound is coming off the column in the first few fractions, close to the solvent front, resulting in poor separation from non-polar impurities. How can I fix this?
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A: This is the opposite problem: the mobile phase is too polar, causing the compound to have a high affinity for the eluent and little interaction with the stationary phase.
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Troubleshooting Steps:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For instance, if you are using a 1:1 Hexane:Ethyl Acetate mixture, try a 3:1 or 4:1 ratio.
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Re-evaluate TLC: Confirm your choice of solvent system with TLC. A high Rf on the TLC plate (e.g., > 0.6) will likely lead to poor separation on the column.
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Issue 3: Poor separation between the product and impurities (overlapping spots).
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Q: I cannot separate my 4-(n-butoxy)benzenesulfonamide from a persistent impurity; their Rf values are too close. What are my options?
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A: This is a common challenge when dealing with impurities that have similar polarity to the desired product, such as starting materials or by-products.[2]
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Troubleshooting Steps:
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Fine-tune the Mobile Phase: Try small, incremental changes in solvent polarity. Sometimes a very specific ratio is needed to achieve separation.
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Change Solvent System: The selectivity of the separation can be altered by changing the solvents used. For example, substituting ethyl acetate with diethyl ether or adding a small amount of methanol to a dichloromethane system can change the interactions and improve separation.
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Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind.[3]
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Column Dimensions: Using a longer, narrower column can increase the surface area of the stationary phase and may improve the resolution of closely eluting compounds.[4]
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Issue 4: Streaking or tailing of the compound band on the column.
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Q: My compound is not moving as a tight, symmetrical band but is instead streaking down the column. Why is this happening?
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A: Band broadening and tailing can be caused by several factors, including overloading the column, poor sample solubility, or interactions with the stationary phase.[1]
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Troubleshooting Steps:
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Check Sample Load: You may have loaded too much crude material onto the column. As a general rule, the amount of crude sample should be about 1-5% of the mass of the silica gel.
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Improve Solubility: Ensure your compound is fully dissolved before loading. If the compound has poor solubility in the eluent, it can precipitate at the top of the column.[5] Using a "dry loading" technique can mitigate this issue.[5]
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Deactivate Silica Gel: The acidic nature of silica gel can sometimes cause tailing with compounds containing basic functional groups (like amines). While the sulfonamide nitrogen is not strongly basic, impurities might be. Flushing the column with a solvent mixture containing a small amount of a base like triethylamine (0.5-1%) before loading the sample can neutralize active sites on the silica.[1]
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Issue 5: The compound appears to be decomposing on the column.
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Q: I am getting a low yield of my purified product, and TLC analysis of the fractions shows new, unexpected spots. Is my compound degrading?
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A: Some organic compounds are sensitive to the acidic surface of silica gel and can decompose during chromatography.[6]
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Troubleshooting Steps:
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Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot diminishes, it may be unstable on silica.[6]
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Use Deactivated Silica: As mentioned above, adding a base like triethylamine to the eluent can reduce the acidity of the silica gel.[7]
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Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[7] Alumina is available in acidic, neutral, and basic forms, allowing you to choose one that is compatible with your compound.[7]
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Work Quickly: Do not let the column run unnecessarily long. A faster elution (while maintaining separation) reduces the time your compound is in contact with the silica.
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Frequently Asked Questions (FAQs)
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Q1: What is the best stationary phase for purifying 4-(n-butoxy)benzenesulfonamide?
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A1: Silica gel (60 Å, 230-400 mesh) is the most common and generally effective stationary phase for the purification of sulfonamides and other moderately polar organic compounds.[4] If your compound proves to be unstable on silica, neutral alumina is a viable alternative.[7]
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Q2: How do I choose the right mobile phase?
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A2: The choice of mobile phase is critical and should always be determined by preliminary TLC analysis.[1] A common starting point for compounds of moderate polarity like 4-(n-butoxy)benzenesulfonamide is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][9] The ratio is adjusted to achieve an Rf value of 0.2-0.4 for the target compound.[1]
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Q3: What is the difference between "wet loading" and "dry loading," and which should I use?
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A3:
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Wet Loading: Involves dissolving the crude sample in a minimum amount of the mobile phase (or a slightly more polar solvent) and carefully pipetting it onto the top of the packed column.[5] This method is quick and suitable for samples that are readily soluble in the eluent.[5]
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Dry Loading: Involves pre-adsorbing the crude sample onto a small amount of silica gel. The sample is dissolved in a suitable solvent, silica gel is added, and the solvent is removed under reduced pressure to yield a dry, free-flowing powder.[5] This powder is then carefully added to the top of the column. Dry loading is preferred when the sample has poor solubility in the eluent or when very high resolution is required.[5]
-
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Q4: How do I monitor the separation and identify the correct fractions?
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A4: The separation is monitored by collecting the eluent in a series of numbered test tubes or flasks (fractions).[10] The composition of these fractions is analyzed by TLC.[7] Spots from different fractions are compared to a reference spot of the crude mixture and/or a pure standard if available. Fractions containing only the pure desired compound are then combined.[10]
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography on Silica Gel
The optimal solvent system for 4-(n-butoxy)benzenesulfonamide must be determined experimentally using TLC. The table below provides common solvent systems used for separating moderately polar aromatic compounds, which can serve as a starting point for optimization.
| Stationary Phase | Mobile Phase (Eluent) | Approximate Rf Value | Notes |
| Silica Gel | Hexane / Ethyl Acetate (4:1 v/v) | ~0.2 - 0.3 | A good starting point for many sulfonamides. Adjust ratio to optimize Rf.[8] |
| Silica Gel | Hexane / Ethyl Acetate (2:1 v/v) | ~0.4 - 0.5 | Increase polarity if the compound moves too slowly. |
| Silica Gel | Dichloromethane / Hexane (1:1 v/v) | ~0.3 - 0.4 | Dichloromethane offers different selectivity compared to ethyl acetate. |
| Silica Gel | Dichloromethane / Methanol (98:2 v/v) | Varies | Useful for eluting more polar sulfonamides or impurities that do not move with ethyl acetate systems. |
Experimental Protocols
Protocol 1: Column Preparation and Wet Loading
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Column Selection: Choose a glass column with appropriate dimensions for the amount of material to be purified. A general guideline is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.
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Packing the Column:
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Place a small plug of cotton or glass wool at the bottom of the column.[10] Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase in a separate beaker.[11]
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Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[11]
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Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed. Add a final thin layer of sand on top of the packed silica.[5]
-
-
Sample Loading (Wet):
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Dissolve the crude 4-(n-butoxy)benzenesulfonamide in the minimum possible volume of the mobile phase.[5]
-
Carefully use a pipette to add the dissolved sample to the top of the silica gel, taking care not to disturb the surface.[5]
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Open the stopcock and allow the sample to absorb onto the silica until the solvent level just reaches the top of the sand.
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Carefully add a small amount of fresh eluent, drain to the top of the sand layer, and repeat once more to ensure the entire sample is loaded in a narrow band.
-
Protocol 2: Dry Loading Procedure
-
Adsorption: In a round-bottom flask, dissolve the crude sample in a volatile solvent (e.g., dichloromethane or acetone). Add silica gel (approximately 10-20 times the mass of the sample).[5]
-
Solvent Removal: Gently swirl the flask to mix and then remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Loading: Carefully add the silica-adsorbed sample powder to the top of the packed column.
-
Elution: Gently add the mobile phase and proceed with the elution.
Protocol 3: Elution and Fraction Collection
-
Elution: Carefully fill the column with the mobile phase. Open the stopcock and begin collecting the eluting solvent in fractions.[10] A typical fraction size might be 10-20 mL, depending on the column size.
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Monitoring: Use TLC to analyze the collected fractions to determine which contain the pure product.[7] Spot every few fractions on a TLC plate.
-
Combining Fractions: Once the elution is complete and all fractions have been analyzed, combine the fractions that contain the pure 4-(n-butoxy)benzenesulfonamide.
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Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.[10]
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
Caption: General experimental workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. bvchroma.com [bvchroma.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. youtube.com [youtube.com]
Technical Support Center: 4-(n-Butoxy)benzenesulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 4-(n-Butoxy)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern is its sensitivity to moisture.[1][2] this compound readily reacts with water in a process called hydrolysis, which leads to its decomposition.[3][4] It is also incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[5]
Q2: What happens when this compound is exposed to water?
A2: Upon contact with water, it hydrolyzes to form 4-(n-Butoxy)benzenesulfonic acid and hydrogen chloride (HCl) gas.[3] This reaction degrades the starting material and can create a corrosive and hazardous environment due to the release of HCl. The reaction is generally vigorous.[5]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] It is highly recommended to store it under an inert atmosphere, such as nitrogen, to prevent contact with moisture.[1][5] The storage area should be designated for corrosive materials.[5][6]
Q4: Can I handle this compound on an open bench?
A4: No, it is not recommended. Due to its reactivity and potential to cause respiratory irritation, all handling should be performed in a well-ventilated area, preferably under a chemical fume hood.[5][6]
Q5: What are the signs of decomposition?
A5: Visual signs of decomposition can include a change in color or the presence of fumes (HCl gas) if exposed to moist air. A common indicator of hydrolysis is a decrease in the purity of the material over time, which can be confirmed by analytical methods like NMR or chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased yield in a reaction using the sulfonyl chloride. | The reagent may have degraded due to improper storage and exposure to moisture. | Confirm the purity of the this compound using an appropriate analytical technique. If degraded, use a fresh, unopened bottle or repurify the material if possible. Ensure all future handling and storage are under strictly anhydrous conditions. |
| Pressure buildup in the storage container. | The container may have been contaminated with water, leading to hydrolysis and the formation of HCl gas. | Handle the container with extreme caution in a chemical fume hood. Slowly and carefully vent the container. Re-evaluate your storage and handling procedures to prevent moisture ingress. |
| Inconsistent reaction results. | The reagent's purity may be compromised, or it may be reacting with trace amounts of water in your solvents or other reagents. | Ensure all solvents and reagents are rigorously dried before use. Use a fresh bottle of this compound and store it properly under an inert atmosphere. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClO₃S | [7][8][9] |
| Molecular Weight | 248.73 g/mol | [7][8][9] |
| Appearance | Colorless to light orange/yellow clear liquid | [2][10] |
| Melting Point | 19 °C | [2] |
| Boiling Point | 156 °C | [2] |
| Key Hazards | Moisture sensitive, Corrosive, Causes severe skin burns and eye damage | [5][6][11] |
Incompatible Materials
| Material Class | Consequence of Contact |
| Water | Reacts violently, causing hydrolysis to sulfonic acid and HCl gas.[3][5] |
| Strong Oxidizing Agents | Potential for vigorous or explosive reactions. |
| Strong Bases | Can cause decomposition.[5] |
| Alcohols & Amines | Reacts to form sulfonate esters and sulfonamides, respectively.[3] |
Experimental Protocols
Conceptual Protocol: Assessing Hydrolytic Stability
This protocol outlines a general method to evaluate the rate of hydrolysis of this compound.
-
Preparation: In a controlled environment (e.g., a glovebox or under a dry inert atmosphere), prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).
-
Reaction Setup: In a reaction vessel equipped with a stirrer and maintained at a constant temperature, add a known volume of a buffered aqueous solution or the solvent to be tested (e.g., water-saturated acetonitrile).
-
Initiation: At time zero (t=0), inject a small, precise volume of the sulfonyl chloride stock solution into the reaction vessel.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop further hydrolysis. This can be achieved by rapid dilution in a dry, aprotic solvent.
-
Analysis: Analyze the quenched samples using a suitable analytical method such as HPLC or ¹H NMR to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of the sulfonyl chloride versus time. The rate of hydrolysis can be determined from the slope of this curve.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 1138-56-3 [chemicalbook.com]
- 8. 4-Butoxybenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 9. chemeo.com [chemeo.com]
- 10. CAS 1138-56-3: 4-Butoxybenzenesulfonyl chloride [cymitquimica.com]
- 11. tcichemicals.com [tcichemicals.com]
hydrolysis of 4-(n-Butoxy)benzenesulfonyl chloride and prevention
Welcome to the Technical Support Center for 4-(n-Butoxy)benzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling, use, and stability of this compound, with a particular focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound with the formula C₁₀H₁₃ClO₃S.[1][2] It features a sulfonyl chloride functional group attached to a benzene ring which is substituted with a butoxy group. This compound is a reactive electrophile, making it a valuable intermediate in organic synthesis.[1] Its primary applications are in the preparation of sulfonamides and sulfonate esters, which are important scaffolds in the development of pharmaceuticals and agrochemicals.[1]
Q2: What is the primary cause of degradation for this compound?
A2: The primary degradation pathway for this compound is hydrolysis. The sulfonyl chloride functional group is highly susceptible to reaction with water (moisture), which leads to the formation of the corresponding and unreactive 4-(n-Butoxy)benzenesulfonic acid.[3] This hydrolysis is a common cause of reduced yield and purity in reactions where the sulfonyl chloride is used as a reagent.[3]
Q3: How can I visually identify if my this compound has undergone significant hydrolysis?
A3: this compound is typically a colorless to pale yellow liquid.[1][2] While slight color changes may not be a definitive indicator, significant hydrolysis can sometimes lead to the formation of a solid precipitate (the sulfonic acid) if its solubility in the compound is exceeded. The most reliable way to assess purity is through analytical techniques such as NMR or HPLC.
Q4: What are the general storage recommendations for this compound?
A4: To minimize hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is crucial to protect it from atmospheric moisture.
Troubleshooting Guide: Hydrolysis During Reactions
This guide provides a structured approach to troubleshooting and preventing the hydrolysis of this compound during chemical reactions, such as sulfonamide synthesis.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no yield of the desired product (e.g., sulfonamide) | Hydrolysis of this compound | 1. Verify Reagent Quality: Use a fresh bottle of this compound or purify it before use if it has been stored for an extended period or improperly.[3] 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Ensure all glassware is thoroughly dried before use.[3] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.[3] 4. Controlled Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to slow down the rate of hydrolysis.[3] |
| Presence of a significant amount of a water-soluble byproduct | Formation of 4-(n-Butoxy)benzenesulfonic acid | 1. Analytical Confirmation: Confirm the presence of the sulfonic acid using techniques like HPLC or NMR. 2. Aqueous Work-up: During the reaction work-up, a wash with a saturated aqueous solution of sodium bicarbonate can help remove the acidic sulfonic acid byproduct. 3. Chromatographic Purification: Purify the crude product using column chromatography to separate the desired product from the sulfonic acid. |
| Inconsistent reaction outcomes | Variable levels of moisture in reagents or reaction setup | 1. Standardize Procedures: Implement a standardized protocol for drying solvents and glassware. 2. Fresh Reagents: Use freshly opened or purified reagents for critical reactions. 3. Monitor Reaction: Monitor the reaction progress using TLC or HPLC to identify any deviations from the expected reaction profile. |
Quantitative Data Summary
| Substituent (para-) | Rate Constant (k) at 25°C (s⁻¹) | Reference Compound |
| -H | ~1.5 x 10⁻³ | Benzenesulfonyl chloride |
| -CH₃ | ~7.0 x 10⁻⁴ | p-Toluenesulfonyl chloride |
| -OCH₃ | ~4.0 x 10⁻⁴ | p-Methoxybenzenesulfonyl chloride |
| -NO₂ | ~8.0 x 10⁻³ | p-Nitrobenzenesulfonyl chloride |
Note: These values are approximate and collated from various kinetic studies of sulfonyl chloride hydrolysis. The actual rate for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in Sulfonamide Synthesis
This protocol outlines a general method for the synthesis of a sulfonamide using this compound, with an emphasis on minimizing hydrolysis.
Materials:
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This compound
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Primary or secondary amine
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Anhydrous non-protic solvent (e.g., dichloromethane, tetrahydrofuran)
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Anhydrous base (e.g., triethylamine, pyridine)
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Nitrogen or Argon gas supply
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Dry glassware
Procedure:
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Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.
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Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer and a dropping funnel) under an inert atmosphere.
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Reagent Addition:
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Dissolve the amine (1.0 equivalent) and the anhydrous base (1.2 equivalents) in the anhydrous solvent in the reaction flask.
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Cool the solution to 0 °C using an ice bath.
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Dissolve this compound (1.1 equivalents) in the anhydrous solvent in the dropping funnel.
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-
Reaction: Add the solution of this compound dropwise to the stirred amine solution at 0 °C over a period of 30-60 minutes.
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Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up:
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Quench the reaction by adding water or a dilute aqueous acid solution.
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Separate the organic layer and wash it sequentially with dilute acid, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Quantifying Hydrolysis
This protocol provides a general framework for developing an HPLC method to quantify the extent of hydrolysis of this compound by separating it from its hydrolysis product, 4-(n-Butoxy)benzenesulfonic acid.
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector
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C18 reverse-phase column
Mobile Phase (Isocratic):
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A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure good peak shape for the sulfonic acid. The exact ratio of acetonitrile to water will need to be optimized to achieve good separation. A starting point could be 60:40 (acetonitrile:water).
Procedure:
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Standard Preparation:
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Prepare a stock solution of pure this compound in acetonitrile of a known concentration.
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Prepare a stock solution of pure 4-(n-Butoxy)benzenesulfonic acid (if available) in acetonitrile or water of a known concentration.
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Create a series of calibration standards by diluting the stock solutions.
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-
Sample Preparation:
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To monitor a reaction, carefully quench a small aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration.
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To assess the purity of a stored sample, dissolve a known amount in acetonitrile.
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-
Analysis:
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Inject the standards and samples onto the HPLC system.
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Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
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Identify the peaks corresponding to this compound and 4-(n-Butoxy)benzenesulfonic acid based on the retention times of the standards.
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Quantification:
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Generate a calibration curve for each compound by plotting peak area versus concentration.
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Determine the concentration of each compound in the samples by using the calibration curves.
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Calculate the percentage of hydrolysis as: (moles of sulfonic acid) / (moles of sulfonyl chloride + moles of sulfonic acid) * 100%.
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Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low yield in reactions.
References
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during sulfonamide synthesis, with a primary focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide reaction is resulting in a low yield. What are the initial checks I should perform?
When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents.
Initial Checklist:
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Reagent Quality:
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Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can impede the reaction.[1]
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Sulfonyl Chloride: This reactant is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard conditions.[1][2] It is recommended to use a freshly opened bottle or purify the sulfonyl chloride before use.[1]
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Solvent: Always use anhydrous (dry) solvents. The presence of water can lead to the hydrolysis of the sulfonyl chloride.[1][2]
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Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1][2]
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Reaction Conditions:
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Stoichiometry: Carefully double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]
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Temperature: These reactions are often conducted at temperatures ranging from 0 °C to room temperature.[1] If the reaction is slow, gentle heating may be necessary; however, excessive heat can promote side reactions.[1]
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Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from atmospheric moisture and oxygen.[1]
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Q2: I've confirmed my reagents and basic setup are correct, but the yield is still low. What are the next steps?
If initial checks do not resolve the issue, consider the following factors that can significantly impact reaction outcomes.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.
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Choice of Base and Solvent: The selection of the base is critical and should be strong enough to deprotonate the amine without causing unwanted side reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[2]
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Side Reactions: Several side reactions can compete with the desired sulfonamide formation, including:
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Reaction with Solvent: Protic solvents can react with the sulfonyl chloride.[2]
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Double Sulfonylation of Primary Amines: If an excess of sulfonyl chloride is used with a primary amine, a di-sulfonylated product can form.
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Steric Hindrance: Bulky substituents on either the amine or the sulfonyl chloride can slow down the reaction rate.[3] In such cases, prolonged reaction times or heating may be necessary.
Q3: What are some common side reactions in sulfonamide synthesis and how can I minimize them?
Understanding and mitigating potential side reactions is crucial for maximizing the yield of the desired sulfonamide product.
| Side Reaction | Cause | Prevention/Minimization Strategy |
| Hydrolysis of Sulfonyl Chloride | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere.[1][2] |
| Double Sulfonylation | Reaction of a primary amine with two equivalents of sulfonyl chloride. | Use a controlled stoichiometry, often with a slight excess of the amine. |
| Reaction with Solvent | Use of a protic solvent (e.g., alcohols, water) that can react with the sulfonyl chloride. | Choose an inert, aprotic solvent such as Dichloromethane (DCM), Acetonitrile, or Tetrahydrofuran (THF).[2] |
| Polymerization | Can occur with multifunctional amines or sulfonyl chlorides. | Use appropriate protecting groups for other reactive functionalities. |
Q4: I am having difficulty with the purification of my sulfonamide product. What are some common challenges and solutions?
Purification can be a significant hurdle, and product loss during this stage can contribute to a low overall yield.
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Product Solubility: Sulfonamides can sometimes be highly soluble in the aqueous phase during workup, leading to losses. To maximize recovery, perform multiple extractions with an appropriate organic solvent.[2]
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Removal of Excess Base: If a tertiary amine base like triethylamine is used, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
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Crystallization vs. Chromatography:
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Crystallization: Many sulfonamides are crystalline solids, making recrystallization an effective purification method.
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Column Chromatography: If the product is an oil or if crystallization is ineffective, silica gel column chromatography is a common alternative.
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Key Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general methodology for the reaction of an amine with a sulfonyl chloride.
Caption: A standard experimental workflow for sulfonamide synthesis.
Materials:
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Amine (1 equivalent)
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Sulfonyl chloride (1 equivalent)
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Base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents)
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Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
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Standard glassware for organic synthesis
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.
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Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
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Allow the reaction mixture to slowly warm to room temperature and stir for the required duration (monitor by TLC or LC-MS).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
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Wash the combined organic layers with dilute acid (if a tertiary amine base was used), followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or silica gel column chromatography.
Optimizing Reaction Conditions
The following table provides a summary of how different reaction parameters can be adjusted to optimize the yield of your sulfonamide synthesis.
| Parameter | Standard Condition | Optimization Strategy for Low Yield | Rationale |
| Temperature | 0 °C to Room Temperature | - For slow reactions, gently heat (e.g., 40-50 °C).- For highly exothermic reactions, maintain cooling during addition and initial reaction phase.[2] | Increasing temperature can increase reaction rate, but may also promote side reactions.[1] Controlling exotherms prevents degradation. |
| Base | Triethylamine, Pyridine | - Use a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge) if deprotonation is an issue.[2]- Use a hindered base if side reactions at other sites are a problem. | Ensures complete deprotonation of the amine for nucleophilic attack. |
| Solvent | DCM, Acetonitrile, THF | - For poorly soluble starting materials, try a different solvent (e.g., DMF, Dioxane).- Ensure the solvent is completely anhydrous. | The solvent must solubilize all reactants for the reaction to proceed efficiently.[2] Water leads to hydrolysis of the sulfonyl chloride.[1] |
| Reaction Time | 2-16 hours | - Monitor the reaction by TLC or LC-MS to determine the optimal time for completion. | Insufficient time leads to incomplete conversion, while excessively long times can lead to product degradation or side reactions.[2] |
References
Technical Support Center: Removal of Unreacted 4-(n-Butoxy)benzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 4-(n-butoxy)benzenesulfonyl chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
A1: Unreacted this compound is a reactive electrophile that can interfere with subsequent reaction steps.[1] Its presence can lead to the formation of unwanted byproducts, complicating the purification of the desired product. Furthermore, sulfonyl chlorides are generally considered hazardous and should be removed to ensure the safety and purity of the final compound.
Q2: What are the common byproducts formed from this compound during work-up?
A2: The two primary byproducts are 4-(n-butoxy)benzenesulfonic acid and 4-(n-butoxy)benzenesulfonamide. The sulfonic acid is formed by hydrolysis of the sulfonyl chloride with water, a reaction that is accelerated in the presence of a base.[2] The sulfonamide is formed when an amine is used to quench the reaction.
Q3: How can I monitor the removal of this compound?
A3: The disappearance of this compound can be conveniently monitored by thin-layer chromatography (TLC).[2] The sulfonyl chloride is a relatively non-polar compound, while its hydrolysis product (sulfonic acid) and its sulfonamide derivatives are significantly more polar. This difference in polarity allows for easy separation on a TLC plate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oily residue remains after aqueous work-up. | Incomplete quenching or hydrolysis of this compound. The sulfonyl chloride is an oil and insoluble in cold water.[2] | 1. Quench with a nucleophilic amine: Add a water-soluble amine such as aqueous ammonia to convert the sulfonyl chloride into a more water-soluble sulfonamide. 2. Hydrolyze with an aqueous base: Wash the reaction mixture with a dilute aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to convert the sulfonyl chloride to the water-soluble 4-(n-butoxy)benzenesulfonate salt.[2] |
| Product is contaminated with 4-(n-butoxy)benzenesulfonic acid after work-up. | Insufficient basic washes during extraction. While the salt of the sulfonic acid is very water-soluble, the free acid may have some solubility in organic solvents.[2] | Perform additional basic washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to deprotonate the sulfonic acid and extract it into the aqueous layer.[2] |
| The desired product is base-sensitive and degrades during quenching. | The use of strong aqueous bases (e.g., NaOH, KOH) for quenching is incompatible with the product's functional groups. | 1. Use a milder quenching agent: Quench the reaction with pyridine. The resulting sulfonylpyridinium salt is water-soluble and can be removed with a dilute acid wash.[2] 2. Employ a scavenger resin: Use a solid-supported amine scavenger to react with and bind the excess sulfonyl chloride. The resin can then be removed by simple filtration.[2] |
| This compound co-elutes with the product during silica gel chromatography. | The polarity of the product is very similar to that of the sulfonyl chloride. | Quench before chromatography: Convert the unreacted sulfonyl chloride to a more polar derivative (sulfonic acid or sulfonamide) before performing column chromatography. This will significantly alter its retention factor (Rf), facilitating separation. |
Data Presentation
Quantitative solubility data for this compound and its common derivatives is not extensively available in the public domain. The following table provides qualitative solubility information based on the behavior of structurally similar compounds like benzenesulfonyl chloride and its derivatives. Researchers are encouraged to determine specific solubilities experimentally for their systems.
| Compound | Water | Common Organic Solvents (e.g., Dichloromethane, Ethyl Acetate, THF) |
| This compound | Insoluble[2] | Soluble[3] |
| 4-(n-Butoxy)benzenesulfonic acid | Soluble (especially as its salt)[2][4] | Soluble in polar organic solvents[4] |
| 4-(n-Butoxy)benzenesulfonamide | Sparingly soluble to insoluble | Generally soluble |
Experimental Protocols
Protocol 1: Quenching with Aqueous Base and Extraction
This protocol is suitable for base-stable products.
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Cool the Reaction Mixture: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath to control the exotherm of the quenching process.[2]
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Quenching: Slowly add a 1 M solution of sodium hydroxide (NaOH) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Monitor the temperature to ensure it does not rise significantly. Continue adding the basic solution until the this compound is fully consumed, as monitored by TLC.[2]
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Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction was performed in a water-miscible solvent. Add water if the reaction was in a water-immiscible solvent. Separate the organic and aqueous layers.
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Wash the Organic Layer: Sequentially wash the organic layer with:
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]
Protocol 2: Quenching with an Amine
This is an effective method for converting the sulfonyl chloride to a more polar sulfonamide.
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Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Amine Addition: Slowly add an excess of a simple, water-soluble amine, such as aqueous ammonia or a solution of a primary/secondary amine, to the stirred reaction mixture.[2]
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Stirring: Allow the reaction to warm to room temperature and stir for 30-60 minutes, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.
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Work-up: Proceed with an aqueous work-up as described in Protocol 1. If a basic amine was used, an additional wash with dilute acid (e.g., 1 M HCl) can be performed to remove the excess amine.[2]
Protocol 3: Removal using a Scavenger Resin
This method is ideal for base-sensitive products and avoids an aqueous work-up.
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Resin Addition: To the completed reaction mixture, add an excess (typically 2-3 equivalents relative to the excess sulfonyl chloride) of an amine-functionalized scavenger resin (e.g., silica-bound amine).[2]
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Stirring: Stir the mixture at room temperature. Monitor the disappearance of the this compound spot by TLC. The reaction time can vary from a few hours to overnight.
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Filtration: Once the reaction is complete, filter the mixture to remove the resin.[2]
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Washing and Concentration: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[2]
Mandatory Visualization
Caption: Workflow for the removal of unreacted this compound.
References
Technical Support Center: Reactions of 4-(n-Butoxy)benzenesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-(n-butoxy)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in reactions with this compound?
A base is crucial in reactions of this compound with nucleophiles like amines and alcohols. Its primary function is to neutralize the hydrochloric acid (HCl) generated during the reaction. This is essential because the starting amine, for instance, can be protonated by HCl, rendering it non-nucleophilic and halting the reaction. Common bases used include tertiary amines like pyridine and triethylamine (TEA), as well as inorganic bases like sodium carbonate.
Q2: How does the choice of base impact the reaction outcome?
The selection of the base can significantly influence the reaction rate, yield, and purity of the final product.
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Pyridine: Often used as both a base and a solvent, pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.
-
Triethylamine (TEA): A non-nucleophilic, stronger base than pyridine. It is effective at scavenging HCl but is less likely to participate in the reaction directly.
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Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): These are generally milder and can be advantageous in reactions with base-sensitive functional groups. They are typically used in biphasic systems or with a phase-transfer catalyst.
Q3: What are the common side reactions observed, and how can they be minimized?
The most prevalent side reaction is the hydrolysis of this compound to 4-(n-butoxy)benzenesulfonic acid, which is unreactive towards the desired nucleophile. This occurs in the presence of water. To minimize hydrolysis, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction, especially with primary amines, is the formation of a double-sulfonated product. Using a slight excess of the amine can sometimes mitigate this.
Q4: I am observing a low yield in my reaction. What are the potential causes and solutions?
Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue. Common culprits include impure or wet starting materials, suboptimal reaction temperature, incorrect stoichiometry, or an inappropriate choice of base or solvent.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms:
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TLC or LC-MS analysis shows primarily unreacted starting materials.
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A significant amount of a water-soluble byproduct (4-(n-butoxy)benzenesulfonic acid) is detected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of this compound | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
| Insufficiently reactive nucleophile | Increase the reaction temperature. Consider using a more forcing solvent. If applicable, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts. |
| Inappropriate base | The base may be too weak to effectively neutralize the generated HCl. Consider switching to a stronger base (e.g., from Na₂CO₃ to TEA). |
| Low reaction temperature | While some reactions are initiated at 0°C to control exothermicity, they may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile. |
Issue 2: Formation of Multiple Products/Impurities
Symptoms:
-
TLC plate shows multiple spots in addition to the desired product.
-
Purification is difficult, leading to a low isolated yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction with solvent | Ensure the chosen solvent is inert. Protic solvents like alcohols will react with the sulfonyl chloride. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. |
| Di-sulfonylation of primary amines | Use a slight excess (1.1-1.2 equivalents) of the primary amine to favor the mono-sulfonated product. |
| Decomposition of starting materials or product | The reaction temperature may be too high. Run the reaction at a lower temperature. Ensure the chosen base is compatible with the functionality present in your substrates. |
Quantitative Data Summary
The following table provides illustrative data on the impact of different bases on the reaction of this compound with a generic primary amine (aniline) to form the corresponding sulfonamide. Disclaimer: This data is compiled from typical results for analogous arylsulfonyl chlorides and serves as a comparative guide. Optimal conditions for specific substrates may vary.
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pyridine | Pyridine | 25 | 12 | 85-95 |
| Triethylamine (TEA) | Dichloromethane (DCM) | 0 to 25 | 6 | 80-90 |
| Sodium Carbonate (Na₂CO₃) | Acetone/Water | 25 | 24 | 60-75 |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | 50 | 18 | 70-85 |
Experimental Protocols
General Protocol for the reaction of this compound with a Primary Amine using Pyridine
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous pyridine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C using an ice bath. To this stirred solution, add this compound (1.05 eq.) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold 1M HCl (aq). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low reaction yields.
Technical Support Center: 4-(n-Butoxy)benzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(n-Butoxy)benzenesulfonyl chloride. The information is designed to help you overcome common challenges related to temperature control during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via chlorosulfonation of n-butoxybenzene?
A1: While an exact optimal temperature is substrate-dependent, a general guideline for the chlorosulfonation of aromatic ethers is to maintain a low temperature during the addition of the substrate to chlorosulfonic acid, typically between 0°C and 10°C. After the initial addition, the reaction temperature may be gradually increased to a range of 20-25°C to ensure the reaction proceeds to completion.[1] Exceeding this range significantly can lead to the formation of unwanted byproducts.
Q2: What are the common side products when the temperature is not properly controlled during the synthesis of this compound?
A2: The most common side product at elevated temperatures is the corresponding diaryl sulfone, in this case, bis(4-butoxyphenyl)sulfone.[1] At very high temperatures, degradation of the starting material and product can also occur, leading to a complex mixture of impurities and a darker-colored reaction mixture.
Q3: My reaction to form a sulfonamide using this compound is sluggish. Should I increase the temperature?
A3: Yes, gently increasing the reaction temperature can be an effective way to increase the rate of sulfonamide formation, especially when using less nucleophilic amines. However, it is crucial to monitor the reaction closely, as excessive heat can promote the hydrolysis of the sulfonyl chloride back to the sulfonic acid, particularly if any moisture is present. For sensitive substrates, it is advisable to increase the temperature in small increments (e.g., 5-10°C) and follow the reaction progress by a suitable analytical method like TLC or LC-MS.
Q4: I am observing a low yield in my sulfonamide synthesis. Could the reaction temperature be the culprit?
A4: Yes, both excessively low and high temperatures can lead to low yields. A temperature that is too low may result in an incomplete reaction. Conversely, a temperature that is too high can cause decomposition of the this compound or the desired sulfonamide product. It is also important to ensure the reaction is carried out under anhydrous conditions, as the presence of water, especially at elevated temperatures, will lead to the hydrolysis of the sulfonyl chloride.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture turned dark, and the isolated product is impure. | Reaction temperature was too high, leading to decomposition and side reactions. | Maintain the temperature between 0-5°C during the addition of n-butoxybenzene to chlorosulfonic acid. After addition, allow the reaction to proceed at a controlled temperature, not exceeding 25°C.[1] |
| A significant amount of unreacted n-butoxybenzene is recovered. | The reaction temperature was too low, or the reaction time was insufficient. | After the initial exothermic reaction is controlled, consider stirring the reaction mixture at room temperature (20-25°C) for a longer period (e.g., 2-4 hours) to ensure completion. |
| The main byproduct is identified as bis(4-butoxyphenyl)sulfone. | The reaction temperature was too high, favoring the formation of the sulfone byproduct.[1] | Strictly control the temperature during the addition of n-butoxybenzene and throughout the reaction. Use a reliable cooling bath. |
Issue 2: Poor Conversion or Low Yield in Sulfonamide Formation
| Symptom | Possible Cause | Suggested Solution |
| The reaction is very slow or stalls. | The reaction temperature is too low, especially with sterically hindered or electron-deficient amines. | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and any potential degradation. |
| The desired sulfonamide is not the major product; starting materials are consumed. | The reaction temperature is too high, leading to decomposition of the product or the sulfonyl chloride starting material. | Perform the reaction at a lower temperature (e.g., 0°C to room temperature). If heating is necessary, do so cautiously and for a minimal amount of time. |
| TLC or LC-MS analysis shows the presence of 4-butoxybenzenesulfonic acid. | Hydrolysis of the sulfonyl chloride due to moisture in the reagents or solvent, exacerbated by elevated temperatures. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. If heating is required, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The following table summarizes general temperature parameters for reactions involving benzenesulfonyl chlorides, which can be used as a starting point for optimizing reactions with this compound.
| Reaction | Substrate | Reagent | Temperature (°C) | Yield (%) | Key Observations | Reference |
| Chlorosulfonation | Benzene | Chlorosulfonic Acid | 20-25 | 75-77 | Higher temperatures increase sulfone formation. | [1] |
| Sulfonamide Synthesis | Acetanilide | Chlorosulfonic Acid | 12-15 (initial), then 60 | 77-81 | Initial cooling is critical to control the exothermic reaction. | |
| Sulfonamide Synthesis | 4-methoxybenzenesulfonyl chloride | Ammonium hydroxide | < -5 | Not specified | Low temperature is used to control the reaction with a highly reactive nucleophile. |
Experimental Protocols
Synthesis of this compound (Generalized Procedure)
This protocol is a general guideline based on the synthesis of analogous compounds. Optimization may be required.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place an excess of chlorosulfonic acid (e.g., 3-4 equivalents). Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.
-
Addition of Substrate: Slowly add n-butoxybenzene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid. The rate of addition should be controlled to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10°C for 30 minutes. Then, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude this compound will precipitate as a solid or oil.
-
Isolation: Collect the product by filtration or separate the oily layer. Wash the crude product with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in sulfonamide reactions.
References
analytical methods for monitoring reaction progress with 4-(n-Butoxy)benzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(n-Butoxy)benzenesulfonyl chloride. The following sections detail common analytical methods for monitoring reaction progress and address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of a reaction involving this compound?
A1: The most common methods for monitoring reactions with this compound are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1][2] The choice of method depends on the reaction scale, the need for quantitative data, and the available instrumentation.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and effective qualitative method to monitor the consumption of starting materials and the formation of products.[2][3] By spotting the reaction mixture alongside the starting material (this compound) and a reference standard of the product (if available) on a TLC plate, you can visually track the progress. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
Q3: Is this compound stable on a standard silica TLC plate?
A3: Sulfonyl chlorides can be sensitive to the acidic nature of silica gel and may hydrolyze to the corresponding sulfonic acid, especially in the presence of moisture.[4] This hydrolysis product will appear as a polar spot at the baseline of the TLC plate. To minimize this, use anhydrous solvents, dry your TLC plates before use, and run the analysis promptly after spotting.[4]
Q4: When is High-Performance Liquid Chromatography (HPLC) a better choice than TLC?
A4: HPLC is preferred for quantitative analysis of reaction progress. It provides more accurate data on the concentration of reactants, products, and any impurities over time.[1] This is particularly important for kinetic studies and for determining reaction endpoints precisely.
Q5: Can I monitor my reaction in real-time?
A5: Yes, in-situ reaction monitoring techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allow for real-time analysis without the need for sampling.[5][6] This provides immediate feedback on reaction kinetics and the formation of transient intermediates.[5][6] NMR spectroscopy can also be used for in-situ monitoring to obtain real-time kinetic and mechanistic data.[1][7]
Q6: What key signals should I look for in ¹H NMR to monitor the reaction of this compound with an amine?
A6: When this compound reacts with a primary or secondary amine to form a sulfonamide, you should monitor the disappearance of the amine N-H proton signal and the appearance of a new sulfonamide N-H signal (for primary amines).[8] Additionally, shifts in the aromatic protons of the benzenesulfonyl group can be observed upon conversion to the sulfonamide.
Q7: What is the primary side reaction to be aware of when working with this compound?
A7: The primary side reaction is hydrolysis of the sulfonyl chloride to 4-(n-Butoxy)benzenesulfonic acid.[9][10] This is especially prevalent in the presence of water or other nucleophilic solvents. It is crucial to use anhydrous conditions if the desired reaction is with a different nucleophile.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Inappropriate solvent system. | Optimize the mobile phase; try a different solvent system with varying polarity. | |
| Sample is degrading on the plate. | Use a less acidic or basic stationary phase if available. Run the TLC quickly after spotting.[4] | |
| Spot at the baseline (Rf = 0) | Compound is too polar for the mobile phase. | Increase the polarity of the mobile phase. |
| Hydrolysis of the sulfonyl chloride to sulfonic acid.[4] | Ensure anhydrous conditions during the reaction and TLC analysis.[4] | |
| No separation of spots | Mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. A solvent screen is recommended. |
| Co-spotting of starting material and product. | Try a different solvent system or a different type of TLC plate (e.g., alumina). |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Add a competitor (e.g., triethylamine) to the mobile phase. Use a lower pH mobile phase.[11] |
| Column overload. | Decrease the injection volume or sample concentration.[12] | |
| Column contamination or void formation. | Wash the column with a strong solvent. If the problem persists, replace the column.[11] | |
| Ghost Peaks | Contamination in the injector or mobile phase. | Clean the injector. Use fresh, high-purity mobile phase.[13] |
| Carryover from a previous injection. | Run a blank gradient after each sample.[14] | |
| Drifting Retention Times | Poor column equilibration. | Increase the column equilibration time between runs.[12] |
| Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase.[15] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[12] | |
| High Backpressure | Blockage in the guard column or analytical column frit. | Reverse and flush the column. If pressure remains high, replace the frit or the column.[11][14] |
| Precipitation of buffer or sample in the system. | Ensure the mobile phase and sample are fully dissolved and filtered. |
Experimental Protocols
General Protocol for Reaction Monitoring by TLC
-
Plate Preparation : Use a silica gel 60 F254 TLC plate. If moisture sensitivity is a concern, dry the plate in an oven at 100°C for 15 minutes and cool in a desiccator before use.
-
Spotting : On the baseline of the TLC plate, spot the following:
-
S : Starting material (this compound) solution.
-
R : Reaction mixture at a specific time point.
-
C : Co-spot of S and R.
-
-
Development : Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent front to travel up the plate.
-
Visualization : Remove the plate and dry it. Visualize the spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate.
-
Analysis : Compare the Rf values of the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
General Protocol for Reaction Monitoring by HPLC
-
Sample Preparation : At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a large volume of cold solvent). Dilute the sample to an appropriate concentration with the mobile phase.
-
HPLC Conditions :
-
Column : C18 reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Flow Rate : 1.0 mL/min.[1]
-
Injection Volume : 10 µL.[1]
-
Detection : UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).
-
-
Data Analysis : Integrate the peak areas of the starting material and product. Plot the percentage conversion against time to monitor the reaction kinetics.
Visualizations
Caption: Workflow for monitoring a reaction using Thin Layer Chromatography (TLC).
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. eclass.uoa.gr [eclass.uoa.gr]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide for Amine Protection: 4-(n-Butoxy)benzenesulfonyl Chloride vs. Tosyl Chloride
For the Modern Chemist: Navigating the Nuances of Amine Protection
In the landscape of synthetic organic chemistry, the strategic protection and deprotection of functional groups is a cornerstone of elegant and efficient molecular construction. For the protection of amines, sulfonyl chlorides have long been a reliable choice, forming stable sulfonamides that withstand a wide range of reaction conditions. Among these, p-toluenesulfonyl chloride (tosyl chloride, TsCl) is a household name, a workhorse reagent in countless synthetic campaigns. However, the very stability that makes tosylamides so robust can also be their downfall, often requiring harsh conditions for their removal.
This guide presents a technical comparison between the established tosyl chloride and a promising, though less ubiquitous, alternative: 4-(n-Butoxy)benzenesulfonyl chloride. We will delve into the chemical rationale behind their differences, provide experimental protocols, and offer data-driven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Core of the Comparison: Electronic Effects on Stability and Cleavage
The fundamental difference between this compound and tosyl chloride lies in the electronic nature of the substituent at the para position of the benzene ring. The methyl group of tosyl chloride is weakly electron-donating, while the n-butoxy group is a significantly stronger electron-donating group due to resonance effects. This electronic disparity has profound implications for the reactivity of the sulfonyl chloride and, more critically, for the stability and cleavage of the resulting sulfonamide.
The electron-donating butoxy group increases the electron density on the sulfonyl sulfur, making it slightly less electrophilic than the sulfur in tosyl chloride. However, the more significant impact is on the stability of the sulfonamide. The increased electron density on the benzene ring in the 4-butoxybenzenesulfonamide makes the sulfonyl group more susceptible to cleavage under acidic conditions. This is because protonation of one of the sulfonyl oxygens, the initial step in acid-catalyzed hydrolysis, is facilitated by the electron-donating nature of the butoxy group. Conversely, this increased electron density can make reductive cleavage more challenging.
Physical and Chemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of the two reagents is presented below.
| Property | This compound | Tosyl Chloride (p-Toluenesulfonyl chloride) |
| CAS Number | 1138-56-3[1][2] | 98-59-9[3] |
| Molecular Formula | C₁₀H₁₃ClO₃S[1][2] | C₇H₇ClO₂S[3] |
| Molecular Weight | 248.73 g/mol [1][2] | 190.65 g/mol [4] |
| Appearance | Colorless to light orange/yellow clear liquid[5] | White to gray powdered solid[4] |
| Melting Point | 19 °C[5] | 69-71 °C[4][6] |
| Boiling Point | 156 °C[5] | 134 °C at 10 mmHg[6] |
| Solubility | Soluble in organic solvents[7] | Soluble in alcohol, ether, and benzene; insoluble in water[4][8] |
Experimental Protocols: Protection of a Primary Amine
The following protocols provide a general framework for the protection of a primary amine using both sulfonyl chlorides. As with any reaction, optimization for specific substrates is recommended.
Protocol 1: Amine Protection with this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amine Protection with Tosyl Chloride
The protocol for tosyl chloride is analogous to that of this compound.
Materials:
-
Primary amine (1.0 eq)
-
Tosyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Follow steps 1-9 as outlined in Protocol 1, substituting tosyl chloride for this compound.
Deprotection Strategies: The Deciding Factor
The choice of a protecting group is often dictated by the ease and selectivity of its removal. Herein lies the most significant practical difference between the two reagents.
Cleavage of 4-Butoxybenzenesulfonamides: The Milder Path
The electron-donating butoxy group is expected to render the corresponding sulfonamide more labile to acidic hydrolysis. While specific, optimized protocols for 4-butoxybenzenesulfonamides are not extensively documented, conditions milder than those required for tosylamides should be effective.
Expected Advantages:
-
Milder Acidic Conditions: Cleavage with acids like trifluoroacetic acid (TFA) at room temperature or with milder acids such as formic acid or acetic acid at elevated temperatures should be feasible. This is in contrast to the often harsh conditions (e.g., concentrated HBr or H₂SO₄ at high temperatures) required for tosylamide cleavage.[9]
-
Improved Orthogonality: The ability to use milder acidic conditions enhances the orthogonality of the 4-butoxybenzenesulfonyl group with other acid-labile protecting groups, such as Boc, which typically requires strong acids like TFA for removal.[10]
A Note on Reductive Cleavage: Reductive cleavage methods, such as those employing dissolving metals (e.g., sodium in liquid ammonia) or samarium(II) iodide, are effective for tosylamides.[11] However, the electron-rich nature of the 4-butoxybenzenesulfonamide may make single-electron transfer more difficult, potentially requiring more forcing reductive conditions.
Cleavage of Tosylamides: The Robust but Challenging Standard
The deprotection of tosylamides is a well-trodden path, with a variety of established methods. However, these methods often involve harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.
Common Deprotection Methods for Tosylamides:
| Method | Reagents and Conditions | Comments |
| Acidic Hydrolysis | HBr/AcOH, reflux; conc. H₂SO₄, 100 °C[9] | Harsh conditions, not suitable for acid-sensitive substrates. |
| Reductive Cleavage | Na/NH₃(l)[11]; SmI₂/THF[12]; Mg/MeOH[3] | Effective but may require specialized equipment and can be sensitive to other reducible functional groups. |
Comparative Summary: Making the Right Choice
| Feature | This compound | Tosyl Chloride |
| Reagent Form | Liquid | Solid |
| Protection Conditions | Standard, mild | Standard, mild |
| Sulfonamide Stability | Moderately stable | Very stable[13] |
| Acidic Deprotection | Expected to be milder | Harsh conditions often required[9] |
| Reductive Deprotection | Potentially more challenging | Well-established, effective |
| Orthogonality | Potentially better with other acid-labile groups | Limited with other acid-labile groups |
| Cost & Availability | Less common, potentially higher cost | Widely available, lower cost |
Conclusion: A Strategic Addition to the Synthetic Chemist's Toolkit
Tosyl chloride remains an indispensable tool for amine protection due to its reliability and the extensive literature supporting its use. The resulting tosylamides offer exceptional stability, making them ideal for multi-step syntheses involving harsh reagents. However, the deprotection step can be a significant hurdle, often necessitating conditions that limit its applicability in the synthesis of complex, functionalized molecules.
This compound emerges as a compelling alternative, particularly when milder deprotection conditions are a priority. The electron-donating butoxy group is poised to facilitate acid-catalyzed cleavage, offering a greater degree of orthogonality with other protecting groups and preserving sensitive functionalities. While further experimental studies are needed to fully delineate its deprotection profile, the underlying chemical principles suggest that this compound is a valuable reagent for chemists seeking to expand their repertoire of amine protecting groups. The choice between these two reagents will ultimately depend on the specific demands of the synthetic route, balancing the need for robust protection with the requirement for selective and mild deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uu.nl [uu.nl]
- 11. Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iscientific.org [iscientific.org]
- 13. pubs.acs.org [pubs.acs.org]
Comparative NMR Analysis of 4-(n-Butoxy)benzenesulfonyl Chloride and its Homologues
A detailed guide for researchers, scientists, and drug development professionals on the characterization of 4-(n-Butoxy)benzenesulfonyl chloride and its derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for their synthesis and NMR analysis, and visual aids to understand their structural relationships.
This publication presents a comprehensive comparison of the ¹H and ¹³C NMR spectral data for a series of 4-alkoxybenzenesulfonyl chlorides, with a primary focus on the n-butoxy derivative. Understanding the subtle shifts in NMR spectra across a homologous series is crucial for the unambiguous identification and characterization of these important synthetic intermediates. The data presented herein serves as a valuable reference for researchers engaged in the synthesis and development of novel compounds incorporating these moieties.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-methoxybenzenesulfonyl chloride, 4-ethoxybenzenesulfonyl chloride, and this compound. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Comparison
| Compound Name | Aromatic Protons (δ, ppm, multiplicity, J) | Alkoxy Protons (δ, ppm, multiplicity, J) |
| 4-Methoxybenzenesulfonyl chloride | 7.95 (d, J = 9.0, 2H), 7.08 (d, J = 9.0, 2H) | 3.91 (s, 3H) |
| 4-Ethoxybenzenesulfonyl chloride | 7.93 (d, J = 8.9, 2H), 7.06 (d, J = 8.9, 2H) | 4.18 (q, J = 7.0, 2H), 1.45 (t, J = 7.0, 3H) |
| This compound | 7.92 (d, J = 8.9, 2H), 7.05 (d, J = 8.9, 2H) | 4.11 (t, J = 6.5, 2H), 1.81 (quint, J = 6.7, 2H), 1.52 (sext, J = 7.4, 2H), 0.98 (t, J = 7.4, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound Name | Aromatic Carbons (δ, ppm) | Alkoxy Carbons (δ, ppm) |
| 4-Methoxybenzenesulfonyl chloride | 165.0, 135.5, 130.3, 114.8 | 56.1 |
| 4-Ethoxybenzenesulfonyl chloride | 164.3, 135.8, 130.2, 115.3 | 64.6, 14.5 |
| This compound | 164.4, 135.7, 130.1, 115.2 | 68.8, 30.9, 19.2, 13.8 |
Experimental Protocols
General Synthesis of 4-Alkoxybenzenesulfonyl Chlorides
A general procedure for the synthesis of 4-alkoxybenzenesulfonyl chlorides involves the chlorosulfonation of the corresponding alkoxybenzene.[1]
Materials:
-
Alkoxybenzene (e.g., anisole, phenetole, n-butoxybenzene)
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
The alkoxybenzene is dissolved in dichloromethane and cooled to -5 °C in an ice-salt bath.
-
Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction mixture is then carefully poured into ice water.
-
The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-alkoxybenzenesulfonyl chloride.
-
Further purification can be achieved by recrystallization or column chromatography.
NMR Sample Preparation and Analysis
Materials:
-
4-Alkoxybenzenesulfonyl chloride derivative
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Approximately 10-20 mg of the 4-alkoxybenzenesulfonyl chloride derivative is dissolved in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
The sample is vortexed to ensure complete dissolution.
-
¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher field) NMR spectrometer.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).
Visualizing Structural Relationships
The following diagrams illustrate the general structure of the compared compounds and the workflow for their synthesis and characterization.
Caption: General structure of 4-alkoxybenzenesulfonyl chlorides and the specific alkoxy groups compared.
Caption: Experimental workflow for the synthesis and NMR characterization of 4-alkoxybenzenesulfonyl chlorides.
References
A Comparative Guide to the Spectral Characteristics of 4-(n-butoxy)benzenesulfonamide and its Analogs
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 4-(n-butoxy)benzenesulfonamide and related compounds. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization of novel chemical entities. This document outlines the expected ¹H and ¹³C NMR spectral features, presents a plausible experimental protocol for its synthesis, and offers a comparison with alternative sulfonamide derivatives.
¹H and ¹³C NMR Spectral Data
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | Butoxy Protons (ppm) | Other Protons (ppm) | Reference |
| 4-(n-butoxy)benzenesulfonamide (Predicted) | ~7.8 (d, 2H), ~7.0 (d, 2H) | ~4.0 (t, 2H, -OCH₂-), ~1.7 (m, 2H, -CH₂-), ~1.5 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | ~4.7 (s, 2H, -SO₂NH₂) | N/A |
| Benzenesulfonamide, 4-butoxy-N-(4-methoxybenzyl)- | 7.7-7.8 (m), 7.2-7.3 (m), 6.9-7.0 (m), 6.8-6.9 (m) | 4.0 (t), 1.7-1.8 (m), 1.4-1.5 (m), 0.9 (t) | 4.2 (s, N-CH₂), 3.8 (s, OCH₃) | [1] |
| 4-butylbenzenesulfonamide | 7.7-7.8 (d), 7.3-7.4 (d) | N/A | 2.6 (t, Ar-CH₂), 1.5-1.6 (m), 1.3-1.4 (m), 0.9 (t) | [2] |
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Aromatic Carbons (ppm) | Butoxy Carbons (ppm) | Other Carbons (ppm) | Reference |
| 4-(n-butoxy)benzenesulfonamide (Predicted) | ~163 (C-O), ~130 (C-S), ~128 (CH), ~115 (CH) | ~68 (-OCH₂-), ~31 (-CH₂-), ~19 (-CH₂-), ~14 (-CH₃) | N/A | N/A |
| Benzenesulfonamide, 4-butoxy-N-(4-methoxybenzyl)- | 162.8, 131.9, 130.0, 129.5, 128.8, 114.5, 114.0 | 68.3, 31.1, 19.2, 13.8 | 55.3 (OCH₃), 47.2 (N-CH₂) | [1] |
| Benzenesulfonamide | 142.1, 132.8, 129.1, 126.9 | N/A | N/A | [3] |
Experimental Protocol: Synthesis of 4-(n-butoxy)benzenesulfonamide
The following is a plausible experimental protocol for the synthesis of 4-(n-butoxy)benzenesulfonamide, adapted from established methods for the synthesis of related sulfonamides.[4]
Materials:
-
4-Butoxybenzenesulfonyl chloride
-
Ammonia (aqueous solution, e.g., 28%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-butoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Addition of Ammonia: Cool the solution in an ice bath and add an excess of aqueous ammonia (e.g., 5-10 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford pure 4-(n-butoxy)benzenesulfonamide.
Mandatory Visualization
The following diagram illustrates the general synthetic workflow for the preparation and analysis of 4-(n-butoxy)benzenesulfonamide.
Caption: Synthetic and analytical workflow for 4-(n-butoxy)benzenesulfonamide.
Comparison with Alternative Sulfonamides in Drug Development
Benzenesulfonamides are a well-established class of compounds in drug discovery, known for their diverse biological activities. The 4-(n-butoxy) substitution is expected to increase the lipophilicity of the parent benzenesulfonamide, which can influence its pharmacokinetic and pharmacodynamic properties.
Table 3: Comparison of Benzenesulfonamide Derivatives
| Compound/Class | Key Structural Feature | Potential Therapeutic Application | Notes |
| 4-(n-butoxy)benzenesulfonamide | n-Butoxy group at para position | Antimicrobial, Anticancer (predicted) | Increased lipophilicity may enhance cell membrane permeability. |
| p-Toluenesulfonamide | Methyl group at para position | Precursor for various drugs and dyes | A common building block in organic synthesis.[5] |
| Benzenesulfonamide | Unsubstituted aromatic ring | Core structure for many antibacterial drugs (sulfa drugs) | The parent compound for a large class of pharmaceuticals.[6] |
| N-substituted Benzenesulfonamides | Substitution on the sulfonamide nitrogen | Varied, including carbonic anhydrase inhibitors, anticancer agents | The nature of the N-substituent dramatically alters biological activity. |
The introduction of the n-butoxy group is a common strategy in medicinal chemistry to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. Compared to simpler analogs like p-toluenesulfonamide, 4-(n-butoxy)benzenesulfonamide is more lipophilic, which could lead to better oral absorption and tissue distribution. However, this may also increase metabolic susceptibility and potential for off-target effects. Further structure-activity relationship (SAR) studies would be necessary to fully elucidate the impact of this substitution on the biological activity profile.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Butylbenzenesulfonamide | C10H15NO2S | CID 2054776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 6. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 4-(n-Butoxy)benzenesulfonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within drug discovery and development, the derivatization of analytes is a critical step to enhance their detection and quantification by mass spectrometry (MS). 4-(n-Butoxy)benzenesulfonyl chloride is a reagent that, like other sulfonyl chlorides, can be employed to derivatize primary and secondary amines, as well as phenols, to improve their chromatographic retention and ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) analysis.
This guide provides a comparative overview of the mass spectrometry analysis of reaction products derived from this compound. Due to a lack of extensive specific literature on this particular reagent, this guide will draw objective comparisons with more commonly used derivatizing agents, such as benzoyl chloride and dansyl chloride, based on established principles of mass spectrometry and derivatization. Experimental data from the analysis of analogous sulfonamide compounds will be used to support these comparisons.
Comparison of Derivatizing Agents for LC-MS Analysis
The choice of a derivatizing agent is pivotal and can significantly influence the sensitivity, selectivity, and fragmentation patterns observed in mass spectrometry. Below is a comparison of this compound with two widely used alternatives.
| Feature | This compound | Benzoyl Chloride | Dansyl Chloride (5-(Dimethylamino)-naphthalene-1-sulfonyl chloride) |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | Acyl chloride (-COCl) | Sulfonyl chloride (-SO₂Cl) |
| Target Analytes | Primary/secondary amines, phenols | Primary/secondary amines, phenols, thiols, some alcohols | Primary/secondary amines, phenols |
| Mass Addition | ~211.06 Da (C₁₀H₁₃O₃S) | ~104.03 Da (C₇H₅O) | ~233.07 Da (C₁₂H₁₂NO₂S) |
| Ionization Enhancement | Introduction of a sulfonyl group can improve ionization efficiency in ESI. | The benzoyl group enhances hydrophobicity and can improve ionization. | The dimethylamino group provides a site for efficient protonation in positive ion mode ESI, significantly enhancing sensitivity. |
| Fragmentation in MS/MS | Expected to produce a characteristic fragment corresponding to the 4-butoxybenzenesulfonyl moiety. | Often yields a characteristic benzoyl cation fragment at m/z 105. | Produces a characteristic fragment at m/z 170/171 corresponding to the dimethylaminonaphthalene moiety. |
| Fluorescence | No | No | Yes, the dansyl group is fluorescent, allowing for fluorescence detection in addition to MS. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the LC-MS/MS analysis of a model primary amine (e.g., amphetamine) derivatized with the compared reagents. The data is extrapolated from typical performance characteristics of these types of derivatives.
| Parameter | Amphetamine Derivatized with this compound | Amphetamine Derivatized with Benzoyl Chloride | Amphetamine Derivatized with Dansyl Chloride |
| Parent Ion [M+H]⁺ (m/z) | ~348.18 | ~239.13 | ~368.18 |
| Major Fragment Ion (m/z) | ~211.06 | ~105.07 | ~170.10 |
| Limit of Detection (LOD) | Estimated 1-10 ng/mL | 0.1-5 ng/mL | 0.01-1 ng/mL |
| Limit of Quantitation (LOQ) | Estimated 5-30 ng/mL | 0.5-15 ng/mL | 0.05-3 ng/mL |
| Linear Range | Estimated 5-1000 ng/mL | 0.5-1000 ng/mL | 0.05-500 ng/mL |
| Recovery | >85% | >90% | >90% |
| Precision (RSD%) | <15% | <10% | <10% |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization and LC-MS/MS analysis that can be adapted for this compound.
Derivatization Protocol for Primary Amines
-
Sample Preparation: Dissolve 1 mg of the amine-containing sample in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Alkaline Buffer: Prepare a 100 mM sodium borate buffer and adjust the pH to 9.5 with NaOH.
-
Derivatization Reagent Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Reaction: To 100 µL of the sample solution, add 200 µL of the alkaline buffer. Vortex briefly. Add 100 µL of the derivatization reagent solution.
-
Incubation: Vortex the mixture for 1 minute and then incubate at 60°C for 30 minutes in a water bath or heating block.
-
Quenching: After incubation, cool the mixture to room temperature. Add 10 µL of formic acid to quench the reaction and neutralize the excess base.
-
Analysis: The sample is now ready for LC-MS analysis. If necessary, dilute the sample with the initial mobile phase.
LC-MS/MS Analysis Protocol
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the derivatized products.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The specific parent and fragment ion masses would need to be determined experimentally for the 4-(n-butoxy)benzenesulfonyl derivative. For the model amphetamine derivative, the transition would be approximately m/z 348.18 -> 211.06.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the derivatization and LC-MS analysis of a sample using a sulfonyl chloride reagent like this compound.
Caption: Experimental workflow for derivatization and LC-MS/MS analysis.
A Comparative Guide to Validating the Purity of Synthesized 4-(n-Butoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical final step in the synthesis of 4-(n-butoxy)benzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This guide provides an objective comparison of the primary analytical techniques used to validate the purity of this synthesized compound, supported by illustrative data and detailed experimental protocols.
Data Presentation: A Comparative Analysis of Purity Validation Techniques
Choosing the appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for definitive structural confirmation, precise quantification of impurities, or high-throughput screening. The following table summarizes the key performance characteristics of the most common techniques employed for purity determination of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Purity Specification |
| ¹H and ¹³C NMR Spectroscopy | Unambiguous structural elucidation, identification of proton and carbon environments, and quantification of impurities.[1] | Provides detailed structural information, highly specific, and can be quantitative (qNMR).[1] | Relatively low sensitivity for trace impurities, requires deuterated solvents.[1] | >95% (by qNMR) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their identification based on mass-to-charge ratio and fragmentation patterns.[1] | High resolution and sensitivity for volatile impurities, provides molecular weight information.[1] | Not suitable for thermally labile or non-volatile compounds. | >98% (by peak area) |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a mixture, quantification of the main component and impurities. | Versatile for a wide range of compounds, highly quantitative and reproducible. | Can be time-consuming to develop methods, requires reference standards for absolute quantification. | >99% (by peak area) |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule.[1] | Rapid and straightforward, good for confirming the presence of the sulfonyl chloride group.[1] | Provides limited information on overall purity and cannot easily distinguish between similar structures. | Confirmatory |
| Elemental Analysis | Determination of the percentage composition of carbon, hydrogen, chlorine, and sulfur. | Provides fundamental confirmation of the empirical formula. | Does not provide information on the nature of impurities. | Within ±0.4% of theoretical values |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.[1] An internal standard, such as 1,2,4,5-tetrachloro-3-nitrobenzene, can be added for quantitative analysis (qNMR).[1]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
¹H NMR: The spectrum of pure this compound is expected to show characteristic signals for the aromatic protons (two doublets), the butoxy chain protons (a triplet for the OCH₂, two multiplets for the central CH₂ groups, and a triplet for the terminal CH₃), and the absence of signals corresponding to starting materials or by-products.
-
¹³C NMR: The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
Purity Calculation (qNMR): The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the known internal standard.[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu).
-
-
Data Analysis: The chromatogram will show a major peak corresponding to this compound. The mass spectrum of this peak should exhibit the expected molecular ion and fragmentation pattern, including the loss of Cl• (M-35/37) and SO₂ (M-64).[1] Impurities will appear as separate peaks with their own characteristic mass spectra. Purity is often estimated by the relative peak area of the main component.
3. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized compound and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent to achieve a concentration of ~0.5 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) is typically used. For example, starting with 50% acetonitrile and increasing to 95% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the main component and all impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Diagrams created using Graphviz help to visualize the logical flow of the purity validation process.
Caption: Experimental workflow for purity validation.
Caption: Relationship between techniques and data.
References
comparative study of different sulfonyl chlorides in organic synthesis
A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: TsCl, MsCl, and NsCl
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for a myriad of transformations, most notably the activation of alcohols and the protection of amines. Their utility stems from their ability to convert a poor hydroxyl leaving group into an excellent sulfonate leaving group, thereby facilitating nucleophilic substitution and elimination reactions. This guide provides a comparative analysis of three commonly employed sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and o- or p-nitrobenzenesulfonyl chloride (NsCl). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in the rational selection of the appropriate reagent for their synthetic needs.
Performance Comparison of Sulfonyl Chlorides
The choice of sulfonyl chloride significantly impacts the reactivity of the resulting sulfonate ester and the overall efficiency of the synthetic route. The key differences in their performance are summarized below.
Physical and Reactive Properties
| Property | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | o/p-Nitrobenzenesulfonyl Chloride (NsCl) |
| Structure | CH₃C₆H₄SO₂Cl | CH₃SO₂Cl | O₂NC₆H₄SO₂Cl |
| Molecular Weight | 190.65 g/mol | 114.55 g/mol | 221.62 g/mol |
| Appearance | White to yellowish solid | Colorless to light-yellow liquid | Yellowish crystalline solid |
| Reactivity | Good | High | Very High |
| Steric Hindrance | High | Low | Moderate to High |
Comparison of Corresponding Sulfonate Leaving Groups
The efficacy of a sulfonyl chloride is intrinsically linked to the leaving group ability of the resultant sulfonate ester. A more stable sulfonate anion, which is the conjugate base of a strong sulfonic acid, is a better leaving group.
| Property | Tosylate (-OTs) | Mesylate (-OMs) | Nosylate (-ONs) |
| Structure of Leaving Group | CH₃C₆H₄SO₃⁻ | CH₃SO₃⁻ | O₂NC₆H₄SO₃⁻ |
| Conjugate Acid | p-Toluenesulfonic acid | Methanesulfonic acid | o/p-Nitrobenzenesulfonic acid |
| pKa of Conjugate Acid | ~ -2.8[1] | ~ -1.9[1] | ~ -0.6 (p-isomer) |
| Relative S_N2 Reaction Rate | 0.70[1] | 1.00[1] | Generally higher than Ts and Ms |
| Stability of Leaving Group | Very Good | Excellent | Excellent |
Key Insights:
-
Reactivity: The reactivity of the sulfonyl chlorides follows the general trend: NsCl > MsCl > TsCl. This is attributed to the electronic effects of the substituent on the sulfur atom. The electron-withdrawing nitro group in NsCl makes the sulfur atom more electrophilic, leading to faster reactions.[2]
-
Leaving Group Ability: Mesylate is a slightly better leaving group than tosylate in S_N2 reactions, which is consistent with the lower pKa of methanesulfonic acid compared to p-toluenesulfonic acid.[1] Nosylates are also excellent leaving groups and are particularly useful in applications requiring facile cleavage.
-
Steric Factors: The bulky tosyl group can sometimes hinder reactions with sterically demanding substrates. In such cases, the less hindered mesyl group is often a better choice.[3]
-
Crystallinity: Tosylates are often crystalline solids, which can be advantageous for purification by recrystallization.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the sulfonylation of alcohols and amines.
General Protocol for the Sulfonylation of an Alcohol
This procedure describes the conversion of a primary alcohol to a sulfonate ester, a key step in activating the hydroxyl group for subsequent nucleophilic substitution.
Objective: To prepare an alkyl sulfonate from a primary alcohol using a sulfonyl chloride.
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
Sulfonyl chloride (TsCl, MsCl, or NsCl)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
0.1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or Et₃N, 1.2 eq.) to the solution.
-
Slowly add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
Purify the product by column chromatography or recrystallization.
General Protocol for the N-Sulfonylation of an Amine
This protocol outlines the synthesis of a sulfonamide from a primary or secondary amine, a common functional group in many pharmaceuticals.[4]
Objective: To synthesize a sulfonamide from an amine and a sulfonyl chloride.
Materials:
-
Primary or secondary amine
-
Sulfonyl chloride (TsCl, MsCl, or NsCl)
-
Base (e.g., triethylamine, pyridine, or NaOH)
-
Solvent (e.g., dichloromethane, tetrahydrofuran, or water)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the amine (1.0 eq.) and the base (1.5 eq.) in the chosen solvent in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq.) in the same solvent to the cooled amine solution.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water or 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
Sulfonylation of an Alcohol: Reaction Mechanism
The following diagram illustrates the general mechanism for the sulfonylation of an alcohol, which proceeds via a nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: General mechanism for the sulfonylation of an alcohol.
Experimental Workflow for Alcohol Sulfonylation and Subsequent Substitution
This diagram outlines the typical experimental workflow for converting an alcohol into a better leaving group and then performing a nucleophilic substitution reaction.
Caption: Experimental workflow for alcohol activation and substitution.
Logical Relationship for Choosing a Sulfonyl Chloride
The selection of an appropriate sulfonyl chloride is a critical decision in synthesis design. The following diagram presents a logical flow for this choice based on key reaction parameters.
References
Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(n-Butoxy)benzenesulfonamides as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzenesulfonamide derivatives, with a focus on the structural significance of the 4-(n-butoxy) substitution for carbonic anhydrase (CA) inhibition. While a systematic SAR study exclusively on a series of 4-(n-butoxy)benzenesulfonamide analogs is not extensively available in the public domain, this guide extrapolates from the broader class of 4-substituted benzenesulfonamides to provide insights into their potential as inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX.
Introduction to Benzenesulfonamides and Carbonic Anhydrase Inhibition
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their potent inhibitory activity against carbonic anhydrases (CAs). These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, CO2 transport, and various physiological and pathological processes. The primary sulfonamide group (-SO₂NH₂) of these inhibitors binds to the zinc ion in the active site of the enzyme, leading to potent inhibition.
Several CA isoforms are validated therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer. In oncology, the overexpression of CA IX and XII in hypoxic tumors has made them attractive targets for anticancer drug development. Inhibition of these isoforms can disrupt the pH balance of the tumor microenvironment, leading to reduced tumor growth, proliferation, and metastasis.[1][2]
The Significance of 4-Substitution and the n-Butoxy Group
The benzene ring of the benzenesulfonamide scaffold provides a versatile platform for structural modifications to enhance potency and selectivity. The 4-position is a key site for substitution, where the nature of the substituent can significantly influence the inhibitory profile. The "tail" approach in drug design involves modifying this position to achieve interactions with residues within and around the active site cavity, thereby modulating isoform selectivity.
The 4-(n-butoxy) group, with its four-carbon alkyl chain, introduces a degree of lipophilicity and conformational flexibility. This can lead to favorable hydrophobic interactions within the active site of certain CA isoforms. While specific data for a series of 4-(n-butoxy) analogs is limited, the inhibitory activity of various 4-alkoxybenzenesulfonamides suggests that the nature of the alkyl chain can be tuned to optimize binding and selectivity.
Comparative Inhibitory Activity of 4-Substituted Benzenesulfonamides
To illustrate the structure-activity relationships, the following table summarizes the inhibitory activity (Ki) of a selection of 4-substituted benzenesulfonamide derivatives against key human carbonic anhydrase isoforms. Acetazolamide, a clinically used CA inhibitor, is included for comparison.
| Compound ID | 4-Substituent (R) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Citation(s) |
| Acetazolamide | CH₃CONH- | 250 | 12 | 25 | 5.7 | [3] |
| 1 | H- | 108 | 12.1 | 45.3 | 4.5 | [4] |
| 2 | 4-F-C₆H₄- | 675 | 30.1 | 9.3 | 4.3 | [4] |
| 3 | 4-Cl-C₆H₄- | 850 | 41.5 | 8.9 | 3.9 | [4] |
| 4 | 4-CH₃O-C₆H₄- | 980 | 85.3 | 7.5 | 4.1 | [4] |
| 5 | Thiophen-2-yl- | 1500 | 98.5 | 5.8 | 3.8 | [4] |
Note: This table is illustrative and compiles data from various sources. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of compound performance.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition by directly measuring the enzyme-catalyzed hydration of CO₂.
Materials:
-
Recombinant human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (e.g., 4-(n-butoxy)benzenesulfonamide derivatives)
-
Acetazolamide (as a positive control inhibitor)
-
HEPES buffer (20 mM, pH 7.5)
-
Na₂SO₄ (for maintaining ionic strength)
-
CO₂-saturated water
-
Phenol red or other suitable pH indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the recombinant human CA isoform in HEPES buffer. Prepare a series of dilutions of the test compounds and the positive control (acetazolamide) in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: The assay is performed by rapidly mixing two solutions in the stopped-flow instrument:
-
Solution A: HEPES buffer containing the CA enzyme and the pH indicator.
-
Solution B: CO₂-saturated water.
-
-
Inhibitor Incubation: For inhibition studies, the test compound or acetazolamide is pre-incubated with the enzyme in Solution A for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) before mixing with Solution B.
-
Measurement: The hydration of CO₂ to carbonic acid causes a change in pH, which is monitored by the change in absorbance of the pH indicator over time. The initial rate of the reaction is measured.
-
Data Analysis: The inhibition constant (Ki) is determined by measuring the enzyme activity at various concentrations of the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[1][2]
Visualizations
Carbonic Anhydrase IX Signaling Pathway in Hypoxic Cancer Cells
Caption: CA IX maintains pH homeostasis in hypoxic cancer cells.
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A typical workflow for SAR studies in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs): Synthesis by Pd Nanocatalyst-Mediated Suzuki-Miyaura Reaction, Enzyme Inhibition, and X-ray Crystallographic Studies. | Semantic Scholar [semanticscholar.org]
The n-Butoxy Group: A Strategic Advantage in Sulfonyl Chloride Chemistry
For researchers and professionals in drug development and organic synthesis, the choice of sulfonylating agent is a critical decision that can significantly impact reaction outcomes, product properties, and overall efficiency. While a variety of substituted sulfonyl chlorides are available, the incorporation of an n-butoxy group offers a distinct set of advantages, particularly in modulating physicochemical properties crucial for pharmaceutical applications. This guide provides an objective comparison of n-butoxybenzenesulfonyl chloride with other common alternatives, supported by experimental data to inform your selection process.
The n-butoxy group, a four-carbon alkyl chain attached via an oxygen atom, imparts a unique combination of electronic and steric effects, along with a notable increase in lipophilicity. These characteristics translate into tangible benefits in terms of reactivity, solubility, and the ultimate properties of the resulting sulfonamide or sulfonate ester derivatives.
Comparative Analysis of Physicochemical Properties
To understand the impact of the n-butoxy group, a comparison with other commonly used substituted benzenesulfonyl chlorides is essential. The following tables summarize key physicochemical properties, providing a quantitative basis for comparison.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-Methoxybenzenesulfonyl chloride | 206.65 | 173 (14 mmHg)[1] | 39-42[1] |
| 4-Ethoxybenzenesulfonyl chloride | 220.68 | ~155 (10 mmHg) | 33-36 |
| 4-n-Propoxybenzenesulfonyl chloride | 234.70 | ~168 (10 mmHg) | 29-31 |
| 4-n-Butoxybenzenesulfonyl chloride | 248.73 | - | - |
| p-Toluenesulfonyl chloride (Tosyl chloride) | 190.65 | 134 (10 mmHg) | 65-69 |
Key Advantages of the n-Butoxy Group
The introduction of the n-butoxy substituent confers several beneficial properties to the sulfonyl chloride moiety, influencing its performance in organic synthesis and the characteristics of the final products.
Enhanced Lipophilicity for Improved Drug-like Properties
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The n-butoxy group significantly increases the lipophilicity of the sulfonyl chloride and its derivatives.
| Compound | Calculated LogP (cLogP) |
| 4-Methoxybenzenesulfonyl chloride | 2.1 |
| 4-Ethoxybenzenesulfonyl chloride | 2.6 |
| 4-n-Propoxybenzenesulfonyl chloride | 3.1 |
| 4-n-Butoxybenzenesulfonyl chloride | 3.6 |
| p-Toluenesulfonyl chloride (Tosyl chloride) | 2.4 |
Note: These are calculated LogP values and serve as a predictive measure. Experimental determination is recommended for precise characterization.
This enhanced lipophilicity can be advantageous in:
-
Improving cell membrane permeability: Molecules with optimal lipophilicity can more readily cross biological membranes to reach their target.
-
Modulating protein-ligand interactions: The hydrophobic nature of the n-butoxy group can contribute to favorable binding interactions within the hydrophobic pockets of target proteins.
-
Fine-tuning ADME profiles: By adjusting the lipophilicity, chemists can optimize the pharmacokinetic properties of a drug candidate.
Modulated Reactivity and Selectivity
The electronic nature of the substituent on the benzene ring of a sulfonyl chloride influences the electrophilicity of the sulfur atom. Alkoxy groups, including the n-butoxy group, are generally considered electron-donating groups through resonance, which can slightly decrease the reactivity of the sulfonyl chloride compared to unsubstituted or electron-withdrawing group-substituted analogs. This moderation of reactivity can be beneficial in several ways:
-
Enhanced Selectivity: In molecules with multiple nucleophilic sites, a less reactive sulfonylating agent may allow for greater selectivity towards the more reactive nucleophile.
-
Controlled Reactions: The moderated reactivity can lead to more controlled reactions, reducing the formation of side products and improving overall yield.
Improved Solubility in Organic Solvents
The presence of the flexible n-butyl chain enhances the solubility of n-butoxybenzenesulfonyl chloride in a wide range of common organic solvents compared to its shorter-chain alkoxy counterparts and the more rigid p-toluenesulfonyl chloride. This improved solubility can facilitate:
-
Homogeneous reaction mixtures: Ensuring all reactants are in the same phase can lead to faster and more complete reactions.
-
Easier handling and processing: Improved solubility simplifies the preparation of reaction solutions and subsequent work-up procedures.
| Solvent | Qualitative Solubility of Alkoxybenzenesulfonyl Chlorides |
| Dichloromethane | Good |
| Tetrahydrofuran | Good |
| Ethyl Acetate | Good |
| Acetonitrile | Good |
| Toluene | Good |
Note: While specific quantitative solubility data is limited, alkoxybenzenesulfonyl chlorides are generally soluble in common aprotic organic solvents. The longer alkyl chain of the n-butoxy group is expected to enhance solubility in less polar organic solvents.
Experimental Protocols
To facilitate the use of n-butoxybenzenesulfonyl chloride in your research, detailed experimental protocols for key reactions are provided below.
General Protocol for Sulfonamide Synthesis
This protocol describes a standard procedure for the synthesis of a sulfonamide from an amine and 4-n-butoxybenzenesulfonyl chloride.
Materials:
-
Amine (1.0 eq)
-
4-n-Butoxybenzenesulfonyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-n-butoxybenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol for the Determination of Partition Coefficient (LogP) by HPLC
This protocol outlines a common method for the experimental determination of the lipophilicity (LogP) of a compound using high-performance liquid chromatography (HPLC).
Materials:
-
Synthesized sulfonamide or the sulfonyl chloride
-
HPLC-grade acetonitrile and water
-
A series of standard compounds with known LogP values
-
Reversed-phase C18 HPLC column
Procedure:
-
Prepare a calibration curve: Inject a series of standard compounds with known LogP values onto the HPLC system and record their retention times (tᵣ). Plot the known LogP values against the logarithm of the capacity factor (log k'), where k' = (tᵣ - t₀) / t₀ (t₀ is the dead time).
-
Sample analysis: Dissolve the test compound in a suitable solvent and inject it onto the HPLC system under the same conditions used for the standards.
-
Determine LogP: Measure the retention time of the test compound and calculate its log k'. Use the calibration curve to determine the LogP value of the test compound.
Visualizing the Synthetic Pathway and Logic
The following diagrams illustrate the general workflow for sulfonamide synthesis and the logical relationship of the n-butoxy group's properties to its advantages.
Caption: A typical workflow for the synthesis of sulfonamides.
Caption: How the n-butoxy group's properties lead to advantages.
References
Spectroscopic Identification of 4-(n-Butoxy)benzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(n-Butoxy)benzenesulfonyl chloride, a key reagent in organic synthesis. Through a detailed examination of its spectral data and comparison with related alkoxy-substituted benzenesulfonyl chlorides, this document serves as a practical reference for the unambiguous identification and quality assessment of this compound.
Spectroscopic Data Summary
The unique structural features of this compound and its analogs give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, facilitating a clear comparison.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Ar-H (ortho to SO₂Cl) | Ar-H (ortho to O-Alkyl) | O-CH₂- | -CH₂- | -CH₂- | -CH₃ |
| This compound | ~7.90 (d) | ~7.05 (d) | ~4.10 (t) | ~1.80 (m) | ~1.50 (m) | ~0.98 (t) |
| 4-Methoxybenzenesulfonyl chloride | 7.88 (d) | 7.04 (d) | 3.89 (s) | - | - | - |
| 4-Ethoxybenzenesulfonyl chloride | ~7.89 (d) | ~7.03 (d) | ~4.15 (q) | - | - | ~1.45 (t) |
| 4-Propoxybenzenesulfonyl chloride | ~7.89 (d) | ~7.04 (d) | ~4.03 (t) | ~1.85 (m) | - | ~1.05 (t) |
| Note: Predicted data for 4-(n-Butoxy)-, 4-Ethoxy-, and 4-Propoxybenzenesulfonyl chloride are based on computational models and should be confirmed with experimental data. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C-S | C-O | Ar-C (ortho to SO₂Cl) | Ar-C (ortho to O-Alkyl) | O-CH₂- | -CH₂- | -CH₂- | -CH₃ |
| This compound | ~135.5 | ~164.0 | ~130.0 | ~115.0 | ~69.0 | ~31.0 | ~19.0 | ~13.8 |
| 4-Methoxybenzenesulfonyl chloride | 135.8 | 164.6 | 130.3 | 114.9 | 56.0 | - | - | - |
| 4-Ethoxybenzenesulfonyl chloride | ~135.6 | ~163.5 | ~130.1 | ~115.2 | ~64.5 | - | - | ~14.5 |
| 4-Propoxybenzenesulfonyl chloride | ~135.7 | ~163.8 | ~130.2 | ~115.1 | ~70.5 | ~22.5 | - | ~10.5 |
| Note: Predicted data for 4-(n-Butoxy)-, 4-Ethoxy-, and 4-Propoxybenzenesulfonyl chloride are based on computational models and should be confirmed with experimental data. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound[1] | 1375 (asymmetric SO₂ stretch), 1170 (symmetric SO₂ stretch), 1595, 1490 (C=C aromatic), 1260 (C-O stretch), 2960, 2875 (C-H aliphatic) |
| 4-Methoxybenzenesulfonyl chloride | 1370 (asymmetric SO₂ stretch), 1165 (symmetric SO₂ stretch), 1590, 1495 (C=C aromatic), 1265 (C-O stretch) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 248/250 (M⁺, ³⁵Cl/³⁷Cl) | 191 (M⁺ - C₄H₉), 171 (M⁺ - SO₂Cl), 99 (SO₂Cl) |
| 4-Methoxybenzenesulfonyl chloride | 206/208 (M⁺, ³⁵Cl/³⁷Cl) | 171 (M⁺ - Cl), 141 (M⁺ - SO₂), 107 (M⁺ - SO₂Cl) |
Experimental Protocols
Standardized protocols for acquiring high-quality spectroscopic data are crucial for reliable compound identification and comparison.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Background Collection: Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Sample Analysis: Place the prepared sample in the spectrometer's sample compartment and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Subject the sample to electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and characteristic fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular weight and fragmentation pattern, which provides structural information.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the spectroscopic identification of this compound, the following diagrams illustrate the experimental workflow and the logical approach to spectral interpretation.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship for the interpretation of spectroscopic data.
References
A Senior Application Scientist's Guide to Cross-Reactivity of 4-(n-Butoxy)benzenesulfonyl Chloride in Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the precise control of chemical reactions is paramount. The introduction of a sulfonyl moiety is a cornerstone of many synthetic pathways, leading to compounds with a wide array of biological activities. 4-(n-Butoxy)benzenesulfonyl chloride is a valuable reagent in this context, prized for its ability to introduce the 4-(n-Butoxy)phenylsulfonyl group. However, its utility is intrinsically linked to its reactivity profile, particularly its potential for cross-reactivity with non-target nucleophiles. This guide provides an in-depth comparison of the cross-reactivity of this compound with alternative reagents, supported by proposed experimental data and detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Criticality of Understanding Cross-Reactivity
In a typical synthetic setting, this compound is employed to react with a primary or secondary amine to form a stable sulfonamide linkage. However, many complex molecules, especially in the later stages of a synthetic route, possess multiple nucleophilic functional groups, most commonly hydroxyl groups. The unintended reaction of the sulfonyl chloride with these off-target nucleophiles can lead to the formation of undesired byproducts, such as sulfonate esters, complicating purification and reducing the overall yield of the target molecule. Therefore, a thorough understanding and quantification of this cross-reactivity are essential for robust and efficient process development.
This guide will focus on a comparative analysis of this compound against two widely used alternatives: the workhorse p-Toluenesulfonyl Chloride (TsCl) and the fluorescent labeling agent Dansyl Chloride.
Comparative Analysis of Sulfonylating Agents
To provide a clear comparison, we will consider the reactivity of these agents with a model primary amine (benzylamine), a model secondary amine (dibenzylamine), and a model alcohol (benzyl alcohol), representing common nucleophiles encountered in drug development.
| Reagent | Target Nucleophile | Off-Target Nucleophile (Alcohol) | Key Advantages | Key Disadvantages |
| This compound | High reactivity with primary and secondary amines to form sulfonamides. | Moderate reactivity with alcohols to form sulfonate esters. | The butoxy group can modulate physicochemical properties like lipophilicity. | Potential for significant off-target reactions with alcohols if conditions are not optimized. |
| p-Toluenesulfonyl Chloride (TsCl) | Very high reactivity with primary and secondary amines.[1] | High reactivity with alcohols, often used specifically for tosylation.[1] | Well-established reactivity, extensive literature, and cost-effective. | High reactivity can lead to lower selectivity in the presence of multiple nucleophiles. |
| Dansyl Chloride | High reactivity with primary and secondary amines.[2] | Lower reactivity with alcohols compared to amines under typical aminolysis conditions. | The resulting sulfonamides are highly fluorescent, enabling sensitive detection.[2][3] | The bulky dansyl group may be undesirable in the final therapeutic compound; primarily used for analytical derivatization.[2] |
Experimental Framework for Assessing Cross-Reactivity
To objectively quantify the cross-reactivity, a competitive reaction experiment can be designed. This protocol is designed as a self-validating system, allowing for the direct comparison of product formation under identical conditions.
Experimental Workflow Diagram
Caption: Workflow for the competitive cross-reactivity study.
Detailed Experimental Protocol
1. Materials:
-
This compound
-
p-Toluenesulfonyl Chloride (TsCl)
-
Dansyl Chloride
-
Benzylamine
-
Dibenzylamine
-
Benzyl Alcohol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Procedure:
-
Preparation of Reaction Mixtures:
-
In three separate reaction vials, prepare a solution of benzylamine (1 mmol) and benzyl alcohol (1 mmol) in 10 mL of anhydrous DCM.
-
To each vial, add pyridine (2.5 mmol).
-
Stir the mixtures at 25°C for 10 minutes.
-
-
Initiation of the Reaction:
-
To the first vial, add a solution of this compound (1 mmol) in 2 mL of anhydrous DCM dropwise over 5 minutes.
-
To the second vial, add a solution of p-Toluenesulfonyl Chloride (1 mmol) in 2 mL of anhydrous DCM dropwise over 5 minutes.
-
To the third vial, add a solution of Dansyl Chloride (1 mmol) in 2 mL of anhydrous DCM dropwise over 5 minutes.
-
-
Reaction Monitoring and Quenching:
-
Allow the reactions to proceed at 25°C for 2 hours.
-
Quench each reaction by adding 10 mL of 1 M HCl and stirring vigorously for 5 minutes.
-
-
Workup and Sample Preparation:
-
Transfer the contents of each vial to a separatory funnel and extract the organic layer.
-
Wash the organic layer with 10 mL of brine, dry over anhydrous sodium sulfate, and filter.
-
Dilute an aliquot of each organic layer with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection.
-
Use a suitable C18 column and a gradient elution method with a mobile phase consisting of acetonitrile and water.
-
Identify and quantify the peaks corresponding to the starting materials, the sulfonamide product, and the sulfonate ester byproduct by comparing with authentic standards.
-
Expected Outcomes and Interpretation
Based on the known principles of chemical reactivity, the following outcomes are anticipated:
-
p-Toluenesulfonyl Chloride (TsCl): Due to its high reactivity, TsCl is expected to show the least selectivity, resulting in a significant amount of both the sulfonamide and the sulfonate ester. This makes it a less ideal choice for substrates with sensitive hydroxyl groups.
-
This compound: This reagent is expected to exhibit a moderate level of cross-reactivity. The electron-donating nature of the butoxy group may slightly attenuate the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride, potentially offering a better selectivity profile than TsCl.
-
Dansyl Chloride: This reagent is anticipated to show the highest selectivity for the amine over the alcohol. The bulky nature of the dansyl group can introduce steric hindrance that disfavors the reaction with the less nucleophilic alcohol.
The quantitative data from the HPLC analysis will allow for the calculation of the selectivity ratio (sulfonamide:sulfonate ester) for each reagent, providing a clear and objective measure of their cross-reactivity.
Causality Behind Experimental Choices
-
Choice of Nucleophiles: Benzylamine and benzyl alcohol are chosen as model substrates due to their structural simplicity and the presence of the chromophore, which facilitates UV detection in HPLC analysis. Dibenzylamine is included to represent a secondary amine.
-
Choice of Base: Pyridine is a commonly used base in sulfonylation reactions.[4] It acts as a nucleophilic catalyst and also scavenges the HCl byproduct.
-
Solvent: Dichloromethane is a non-protic solvent that is suitable for this type of reaction and allows for easy workup.
-
Analytical Method: HPLC is a robust and widely available technique for the separation and quantification of the reaction components, providing the necessary data for a reliable comparison.[5]
Conclusion: A Framework for Informed Reagent Selection
The selection of a sulfonylating agent should not be a matter of arbitrary choice but a decision based on a clear understanding of its reactivity profile. While this compound is a valuable tool for introducing a specific structural motif, its potential for cross-reactivity with alcohols must be considered. By employing a systematic and quantitative approach, as outlined in this guide, researchers can effectively evaluate its performance against alternatives like p-Toluenesulfonyl Chloride and Dansyl Chloride. This data-driven approach will enable the selection of the most appropriate reagent for a given synthetic challenge, ultimately leading to more efficient, predictable, and successful drug development campaigns.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-(n-Butoxy)benzenesulfonyl Chloride: A Procedural Guide
Essential Safety and Disposal Protocols for Laboratory Professionals
The proper handling and disposal of reactive chemical reagents are paramount to ensuring a safe laboratory environment. 4-(n-Butoxy)benzenesulfonyl chloride is a corrosive and water-reactive compound that requires specific procedures for its safe disposal.[1][2] Adherence to these guidelines is critical for minimizing risk to personnel and the environment. This guide provides a direct, procedural framework for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance, primarily due to its corrosivity and violent reaction with water, which liberates toxic hydrogen chloride gas.[3] It can cause severe burns to the skin and eyes and is harmful if swallowed.[2][4] Incompatible materials include water, strong oxidizing agents, acids, bases, alcohols, and amines.[3]
Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | Category 1B | Causes severe skin burns and eye damage.[3][5] |
| Serious Eye Damage / Irritation | Category 1 | Causes serious eye damage.[3][5] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][5] |
| Hazardous to the Aquatic Environment | - | Harmful to aquatic life.[2] |
Core Disposal Principle: Hazardous Waste Management
All quantities of this compound and its contaminated materials must be treated as hazardous waste. Disposal must be conducted through an approved waste disposal plant and in strict accordance with local, regional, and national environmental regulations.[3][5] Never dispose of this chemical down the drain.[5]
Operational Disposal Plans
The appropriate disposal procedure depends on the quantity and nature of the waste. Two primary scenarios are outlined below: the disposal of bulk or unreacted quantities and the treatment of residual amounts, such as from contaminated glassware.
Plan A: Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of directly as hazardous waste without any attempt at neutralization.[6]
Procedural Steps:
-
Container Selection: Ensure the original container is tightly sealed. If transferring is necessary, use only a compatible, dry, chemical-resistant container designated for hazardous waste.
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 1138-56-3
-
Associated Hazards: "Corrosive," "Water-Reactive," "Toxic"
-
The date of waste accumulation.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. The storage location should be cool, dry, and away from incompatible materials, particularly water and bases.[3]
-
Professional Collection: Arrange for pickup by your institution's licensed hazardous waste disposal service.
Plan B: Neutralization of Residual Quantities (e.g., Glassware Decontamination)
Small, residual amounts of this compound can be rendered less hazardous through a careful, controlled neutralization (hydrolysis) protocol before final collection as aqueous hazardous waste.[6] This procedure should only be performed by trained personnel inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
Objective: To safely hydrolyze residual this compound into its corresponding, less reactive sulfonic acid salt.
Materials:
-
Contaminated glassware containing residual this compound.
-
1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution.
-
A beaker large enough to contain the glassware and quenching solution.
-
Ice bath.
-
Stir bar and stir plate (optional, for flasks).
-
pH indicator strips.
Methodology:
-
Preparation: Place the reaction beaker in an ice bath to control the exothermic reaction.
-
Slow Addition: Carefully and slowly add the ice-cold 1 M NaOH or NaHCO₃ solution to the contaminated glassware. If quenching a reaction flask, add the basic solution dropwise to the stirred, ice-cold residual material. The sulfonyl chloride is the limiting reagent and should be added to the base where possible.
-
Controlled Reaction: Manage the rate of addition to prevent excessive heat generation or fuming.
-
Temperature Equilibration: Once the reaction has subsided, remove the beaker from the ice bath and allow it to warm to room temperature.
-
pH Verification: Test the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base until the target pH is achieved.[6]
-
Final Disposal: Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for professional disposal.[6]
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the affected area.
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.[3]
-
Contain: Use an inert, dry absorbent material, such as sand or a commercial sorbent (e.g., Chemizorb®), to contain the spill. Do not use water or combustible materials. [2][3]
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a non-reactive solvent, followed by soap and water if appropriate for the surface. All cleaning materials must be disposed of as hazardous waste.
-
Report: Immediately inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) office about the spill.[6]
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-(n-Butoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 4-(n-Butoxy)benzenesulfonyl chloride. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound, which is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] The following table summarizes the required PPE for handling this substance.
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield provides an additional layer of protection against splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile, neoprene, or other materials resistant to corrosive substances are recommended. |
| Body Protection | Chemical-Resistant Clothing/Apron/Coveralls | Protective clothing should be worn to prevent skin contact.[1][3] A lab coat or chemical-resistant apron is the minimum requirement. For larger quantities or increased risk of splashing, a full-body suit (e.g., Tyvek) is advised.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working outside of a chemical fume hood.[1] |
| Foot Protection | Closed-toe, Chemical-Resistant Footwear | Shoes should fully cover the feet to protect against spills.[4] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[1]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Post-Handling:
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[2] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][5] |
In the event of a spill, evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[1] Use an inert absorbent material to soak up the spill and place it in a suitable, closed container for disposal.[1]
Disposal Plan
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
-
Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
